Cinnatriacetin B

Catalog No.
S644052
CAS No.
M.F
C23H20O5
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnatriacetin B

Product Name

Cinnatriacetin B

IUPAC Name

(Z)-14-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxytetradec-5-en-8,10,12-triynoic acid

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C23H20O5/c24-21-16-13-20(14-17-21)15-18-23(27)28-19-11-9-7-5-3-1-2-4-6-8-10-12-22(25)26/h4,6,13-18,24H,2,8,10,12,19H2,(H,25,26)/b6-4-,18-15-

InChI Key

UGVOYXYFLWZKOM-XTXIKLMYSA-N

SMILES

Array

Synonyms

cinnatriacetin B

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC#CC#CC#CCC=CCCCC(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\C(=O)OCC#CC#CC#CC/C=C\CCCC(=O)O)O

Cinnatriacetin B has been reported in Fistulina hepatica with data available.
isolated from fistulina

Cinnatriacetin B mass spectrometry analysis

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Cinnatriacetin B

The table below summarizes the key information identified for this compound:

Property Description
Identity A novel antibacterial triacetylene derivative [1].
Source Isolated from the fruiting bodies of the mushroom Fistulina hepatica [1].
Discovery Context Discovered alongside its analogue, Cinnatriacetin A [1].
Reported Bioactivity Antibacterial properties [1].
Available Data The scientific abstract confirms its existence and core bioactivity, but no quantitative data, spectral information, or detailed experimental protocols were provided in the accessible record [1].

A Framework for Mass Spectrometry Analysis

Although a specific protocol for this compound is not available, you can develop a robust analytical workflow based on established practices in the field for similar natural products. The following diagram outlines the key stages of this process.

G Sample_Prep Sample Preparation (Homogenization, Extraction) LC_Separation LC Separation (Reverse-Phase Column) Sample_Prep->LC_Separation MS_Aquisition MS Acquisition (High-Resolution MS/MS) LC_Separation->MS_Aquisition Data_Processing Data Processing (Feature Detection, Alignment) MS_Aquisition->Data_Processing Compound_ID Compound Identification (Database Matching, Fragmentation Analysis) Data_Processing->Compound_ID

The general workflow for LC-MS/MS-based analysis of natural products.

Here is a detailed breakdown of the methodology implied by the search results and standard practice:

  • Sample Preparation and Metabolite Extraction: The source paper indicates that this compound was isolated from the fruiting bodies of Fistulina hepatica [1]. A typical preparation would involve homogenizing the fungal material in a suitable solvent system. Common practice in untargeted metabolomics involves using a mixture like methanol:water:chloroform to extract a broad range of metabolites, followed by centrifugation and concentration of the supernatant [2] [3].

  • Liquid Chromatography (LC) Separation: Prior to mass spectrometry, compounds are separated using Liquid Chromatography. A C18 reverse-phase column is a standard choice. The mobile phase typically consists of water (with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol, run with a gradient to elute compounds of different polarities [3] [4].

  • Mass Spectrometry (MS) Acquisition: For the identification of an unknown compound like this compound, high-resolution mass spectrometry (HRMS) is essential.

    • Accurate Mass Measurement: Use an instrument like a Q-TOF (Quadrupole Time-of-Flight) to determine the exact mass of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule. This data is critical for determining the elemental composition [4].
    • MS/MS Fragmentation: The precursor ion should be fragmented, and its product ion spectrum (MS/MS) acquired. This fragmentation pattern serves as a unique fingerprint, revealing structural information about the compound [4].
  • Data Processing and Identification: This is the most critical phase for discovery.

    • Use specialized software (e.g., Progenesis QI, XCMS) to process the raw data. This includes detecting chromatographic peaks, aligning features across samples, and performing statistical analyses to identify significant ions [3] [4].
    • The putative identification of this compound would be based on:
      • Precursor Mass: Using its exact mass to calculate possible elemental formulas.
      • Fragmentation Pattern: Interpreting the MS/MS spectrum for characteristic fragments of triacetylene derivatives.
      • Database Matching: Comparing the acquired MS/MS spectrum against public (e.g., GNPS) or commercial spectral libraries, although a match is unlikely for a novel compound [4].

Key Analytical Considerations

For a rigorous analysis, your study design should also incorporate several best practices to ensure data quality and reproducibility [5]:

  • Experimental Design: Include a sufficient number of biological replicates and use quality control (QC) samples, such as a pool of all extracts, which are analyzed repeatedly throughout the batch to monitor instrument stability.
  • Blinding and Randomization: To avoid bias, sample analysis order should be randomized, and the operator should be blinded to sample groups during data acquisition and initial processing.
  • Data Validation: Any putative identification, especially for a novel compound, requires further validation. This could involve comparison with a chemically synthesized standard or isolation of the compound followed by nuclear magnetic resonance (NMR) spectroscopy for definitive structural elucidation.

References

Cinnatriacetin B literature review and research gaps

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Cinnatriacetin B

The table below summarizes the key information identified in the search results.

Aspect Details
Compound Name This compound [1]
Source Organism The fungus Fistulina hepatica (beefsteak fungus) [1]
Class / Structure Triacetylene derivative [2]
Reported Activity Antibacterial activity, specifically against Gram-positive bacteria [1]. The original 1999 paper also identifies it as a "new antibacterial triacetylene derivative" [2].
Current Research Status Information is very limited. One commercial database lists it as a research compound, indicating it is not yet well-studied [1].

Potential Research Gaps

Based on the scarcity of information, the research gaps for this compound are substantial. The following table outlines major areas where knowledge is lacking.

Research Area Specific Gaps and Unanswered Questions
Chemical & Physical Properties Full spectroscopic data, solubility, stability, and synthetic route are not publicly detailed.
Mechanism of Action The specific molecular target and antibacterial mechanism against Gram-positive bacteria are unknown.
Efficacy & Safety Data on potency (MIC values), spectrum of activity, cytotoxicity, and in vivo efficacy are missing.
Biosynthesis The genetic and enzymatic pathway in the host fungus has not been elucidated.

Research Methodology and Future Directions

Given the gaps, a typical research workflow for characterizing a natural product like this compound would be a logical starting point. The diagram below outlines this potential process.

G Start Fungal Material (Fistulina hepatica) A Extraction & Isolation Start->A B Structure Elucidation (NMR, MS) A->B C Bioactivity Screening B->C D Lead Compound C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) D->F G In-vivo Efficacy & Toxicology E->G F->G H Drug Development Candidates G->H

Following this workflow, the initial steps would involve re-isolating the compound from the fungal source. Standard techniques for extraction (using organic solvents) and isolation (using chromatography) would be employed [3]. The structure would be confirmed using modern spectroscopic methods, which are more advanced than those available when the compound was first discovered.

Subsequent research would then focus on the detailed experiments needed to fill the knowledge gaps, including:

  • Mechanism of Action Studies: Experiments to identify the bacterial target, such as cell membrane integrity assays, protein binding studies, and genetic approaches (e.g., generating resistant mutants and sequencing their genomes) [4].
  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to determine which parts of its molecular structure are critical for its antibacterial activity. This can help improve its potency and reduce potential toxicity [5].
  • In-vivo Efficacy and Toxicology: Testing the compound in animal models of bacterial infection to assess its effectiveness and safety in a whole organism, a critical step before any human drug development can begin.

References

extraction and isolation of Cinnatriacetin B from mushrooms

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile of Cinnatriacetin B

The following table summarizes the core information available about this compound from recent research:

Aspect Details
Source Organism Polypore fungus Fistulina hepatica (Beefsteak fungus) [1] [2]
Chemical Class Polyacetylene (specifically, a polyacetylenic fatty acid derivative) [1] [2]
Status A "new" compound, one of four recently isolated and identified [1] [2]
Reported Activity Antibacterial activity against ESKAPE bacterial pathogens (specific MIC values not provided for this compound) [1]

Note on Activity: The 2023 study identified this compound as one of five compounds tested. While the most active compounds against ESKAPE pathogens were Cinnatriacetin C (3) and Ethylcinnatriacetin A (4), the activity data for this compound itself was not detailed in the available abstract [1].

Proposed Workflow for Extraction and Isolation

The diagram below outlines a generalized protocol for the extraction and isolation of polyacetylene compounds like this compound from mushroom material, based on standard practices in natural product chemistry.

Start Start: Fruiting bodies of Fistulina hepatica Step1 Step 1: Drying and Pulverization Start->Step1 Step2 Step 2: Solvent Extraction (e.g., Methanol, Ethyl Acetate) Step1->Step2 Step3 Step 3: Crude Extract Concentration Step2->Step3 Step4 Step 4: Fractionation (Open Column Chromatography, e.g., Silica Gel) Step3->Step4 Step5 Step 5: Purification (Repeated Chromatography, e.g., HPLC) Step4->Step5 Step6 Step 6: Structure Elucidation (NMR, HR-ESIMS, UV) Step5->Step6 End End: Pure this compound Step6->End

Detailed Methodologies for Key Experiments

For researchers aiming to isolate this compound, here are more detailed methodologies for the critical phases outlined in the workflow.

Fungal Material and Identification
  • Source: Collect fresh, voucher specimen-documented fruiting bodies of Fistulina hepatica [1] [2].
  • Authentication: Identity should be confirmed by a mycologist. A voucher specimen is deposited in a public herbarium for future reference.
  • Culturing: As an alternative to wild collection, the fungus can be obtained from a Biological Resource Center. The Komarov Botanical Institute Basidiomycetes Culture Collection (LE-BIN), for example, maintains strains of various fungi for scientific purposes [3]. For cultivation, common media like Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) can be used [3].
Extraction and Isolation Protocol

While the exact parameters for this compound are not public, the following steps are standard for isolating fungal polyacetylenes and are confirmed by the literature [1] [2].

  • Extraction:

    • Air-dry and pulverize the fungal fruiting bodies into a fine powder.
    • Exhaustively extract the powdered material with a suitable solvent (e.g., methanol or ethyl acetate) at room temperature using maceration or sonication.
    • Filter the extract and concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain a crude gum or solid.
  • Fractionation and Purification:

    • Subject the crude extract to open-column chromatography over a normal-phase stationary phase like silica gel.
    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate compounds based on their polarity.
    • Monitor fractions using Thin-Layer Chromatography (TLC). The 2023 study suggests that this compound and related compounds were isolated and thus can be tracked.
    • Combine fractions with similar TLC profiles and further purify them using repeated chromatographic techniques. The final purification step likely employs preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Structure Elucidation Techniques

The structure of this compound was determined using a suite of spectroscopic methods, which are the standard for natural product chemistry [1] [2].

Technique Role in Structure Elucidation
Nuclear Magnetic Resonance (NMR) Essential. 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the planar structure, including connectivity of atoms and the geometry of double bonds (Z/E configuration).
High-Resolution Mass Spectrometry (HR-ESIMS) Provides the exact molecular mass and formula, confirming the elemental composition of the molecule.
Ultraviolet-Visible Spectroscopy (UV) Used to characterize chromophores in the molecule, such as the conjugated polyyne and enoate systems, by analyzing absorption spectra [4].

Critical Parameters and Future Research Directions

The path to reliably isolating and studying this compound involves several critical steps and open questions.

  • Stability Considerations: Polyacetylene compounds are often unstable when exposed to light, heat, or air. It is crucial to perform extraction and purification steps in the dark, at low temperatures when possible, and under an inert atmosphere to prevent decomposition.
  • Analytical Gaps: The available literature confirms the isolation and structure of this compound but does not provide quantitative data such as specific extraction yields, retention times (Rf or HPLC), or detailed solvent systems used in chromatography. Future work should focus on publishing these analytical parameters.
  • Activity Validation: The specific antibacterial efficacy (MIC values) of this compound against individual ESKAPE pathogens remains unreported. Subsequent studies should include a detailed biological evaluation to assess its potential as a lead compound.

References

Application Note: A Framework for RP-HPLC Method Development and Validation for Novel Compound Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The development of a robust, precise, and accurate analytical method is a critical component of pharmaceutical development, ensuring the identity, purity, potency, and stability of a drug substance or product [1] [2]. This document outlines a systematic approach, in accordance with ICH guidelines, for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While the model compound used in this framework is Cinnarizine [3], the principles and workflows described are universally applicable and can be tailored for the quantification of novel compounds such as Cinnatriacetin B, pending further characterization of its physicochemical properties.

The following diagram illustrates the overarching experimental workflow for the method development and validation life cycle.

G cluster_planning Phase 1: Planning cluster_development Phase 2: Development cluster_validation Phase 3: Validation & Application Start Method Development Lifecycle A A. Pre-Development Planning Start->A B B. Method Scouting & Initial Optimization A->B A1 Define Analytical Target Profile (ATP) C C. Analytical QbD-based Systematic Optimization B->C B1 Forced Degradation Studies D D. Method Validation C->D C1 DoE: Identify Critical Method Parameters & Responses E E. Routine Analysis & Lifecycle Management D->E D1 Specificity/ Forced Degradation E1 System Suitability Testing (SST) A2 Literature Review & Compound Characterization B2 Initial Chromatographic Condition Screening C2 Response Surface Methodology to Define Design Space D2 Linearity, Accuracy, Precision, LOD/LOQ D3 Robustness Testing E2 Transfer to QC Labs

Experimental Design and Workflow

2.1 Initial Method Scouting and Forced Degradation Method development begins with understanding the stability and analytical behavior of the compound under various stress conditions [1].

  • Objective: To develop a stability-indicating method that can accurately quantify the active ingredient and resolve it from its degradation products.
  • Sample Preparation: A standard stock solution of the compound (e.g., 1000 µg/mL) is prepared in a suitable diluent (often the mobile phase). This is further diluted to working concentrations for analysis [3].
  • Forced Degradation Studies: The drug substance is subjected to stress conditions as per ICH guidelines Q1A(R2) [3] [4]. The table below outlines standard protocols.

Table 1: Standard Protocols for Forced Degradation Studies

Stress Condition Protocol Example Typical Degradation Key Degradation Enzyme/Pathway (for biological systems)
Acidic Hydrolysis Reflux with 0.1 N HCl for 30 min at elevated temperature [3]. Significant degradation may occur for acid-labile compounds [4]. N/A
Basic Hydrolysis Reflux with 0.1 N NaOH for 30 min at elevated temperature [3]. Often induces maximum degradation [3]. N/A
Oxidative Degradation Treat with 3% v/v H₂O₂ and keep at room temperature for 6 hours [3]. Can cause significant degradation [3]. Lipoxygenase (LOX), Polyphenol Oxidase (PPO) [5] [6]
Thermal Degradation Expose solid drug substance to 80°C for 150 min in a forced-air oven [3]. Stable compounds may show minimal degradation [4]. N/A
Photolytic Degradation Expose solid drug substance to UV/Visible light as per ICH Q1B [3]. Varies by compound photosensitivity. N/A

The following diagram maps the potential degradation pathways and their interplay with enzymatic processes, particularly relevant for compounds derived from biological sources.

G cluster_stress Stress Conditions cluster_degradants Resulting Degradants cluster_enzymatic Linked Enzymatic Pathways (in biological contexts) Compound This compound (Active Compound) Acid Acidic Hydrolysis Compound->Acid exposure Base Basic Hydrolysis Compound->Base exposure Oxidative Oxidative Stress Compound->Oxidative exposure Thermal Thermal Stress Compound->Thermal exposure Deg1 Acidic Degradant Acid->Deg1 Deg2 Basic Degradant Base->Deg2 Deg3 Oxidative Degradant Oxidative->Deg3 PPO PPO Activity Leads to Browning Oxidative->PPO LOX LOX Activity Leads to Lipid Peroxidation Oxidative->LOX Deg4 Thermal Degradant Thermal->Deg4 PPO->Deg3 LOX->Deg3 PAL PAL Expression Induces Phenolic Accumulation PAL->PPO Substrate

2.2 Systematic Optimization using Analytical Quality by Design (AQbD) A Quality by Design (QbD) approach moves method development from a one-factor-at-a-time (OFAT) process to a systematic, science-based framework, ensuring robustness [7].

  • Step 1: Define Analytical Target Profile (ATP): The ATP is a pre-defined objective for the method. For this compound quantification, it could be: "A specific RP-HPLC method to quantify this compound in the range of 10-100 µg/mL with a precision of %RSD < 2.0 and able to resolve all known degradants."
  • Step 2: Identify Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs):
    • CMPs (Input Variables): These are the method parameters that can be varied and may impact performance. Examples include:
      • X1: Organic phase composition (% v/v) [7]
      • X2: Flow rate (mL/min) [7]
      • X3: pH of aqueous buffer [3]
      • X4: Column temperature
    • CAAs (Output Responses): These are the measurable indicators of method performance. Examples include:
      • Y1: Retention Time (Rt)
      • Y2: Peak Area
      • Y3: USP Plate Count (Efficiency) [7]
      • Y4: Resolution (Rs) from nearest degradant
  • Step 3: Experimental Design and Data Analysis: A Design of Experiments (DoE) approach, such as a Box-Behnken Design (BBD), is used to efficiently explore the relationship between CMPs and CAAs with a minimal number of experimental runs [7]. The model generates a mathematical relationship and contour plots to visualize the "Design Space"—the combination of CMPs where the CAAs meet the desired criteria.

Table 2: Example of a Box-Behnken Design (BBD) Matrix and Potential Responses

Experimental Run X1: Organic % (v/v) X2: Flow Rate (mL/min) X3: Injection Volume (µL) Y1: Peak Area (cm²) Y2: Retention Time (min) Y3: USP Plate Count

| 1 | 30 (-1) | 1.5 (+1) | 20 (0) | 107,458 | 5.873 | 1,544 | [7] | 2 | 50 (0) | 1.5 (+1) | 10 (-1) | 98,428 | 2.502 | 2,605 | [7] | 3 | 50 (0) | 1.0 (0) | 20 (0) | 236,574 | 4.124 | 3,653 | [7] | 4 | 70 (+1) | 1.0 (0) | 10 (-1) | 83,937 | 1.046 | 17,036 | [7] | ... | ... | ... | ... | ... | ... | ... |

Detailed Analytical Protocols

3.1 Proposed Chromatographic Conditions (Optimized Example) Based on the QbD optimization for a model compound, the following conditions can serve as a starting point for this compound [3] [7]:

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm) [3]
  • Mobile Phase: Methanol and 0.1% v/v orthophosphoric acid (pH 2.5) in a ratio determined by DoE (e.g., 95:05 v/v) [3]. Note: Acetonitrile can be evaluated as an alternative organic modifier.
  • Flow Rate: As determined by DoE (e.g., 0.5 - 1.5 mL/min) [3] [7]
  • Detection: UV-Vis/PDA at λmax (to be determined for this compound)
  • Injection Volume: As determined by DoE (e.g., 10 - 30 µL) [7]
  • Column Temperature: Ambient or controlled (e.g., 30°C)

3.2 Sample Preparation Protocol

  • Standard Stock Solution: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL volumetric flask. Add about 7 mL of diluent (mobile phase), sonicate to dissolve, and make up to volume with the diluent to obtain a 1000 µg/mL stock solution [3].
  • Working Standard Solutions: Pipette appropriate volumes of the stock solution and dilute with diluent to prepare standards for the calibration curve (e.g., 2–14 µg/mL) [3].
  • Test Sample Preparation: For a tablet formulation, accurately weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to about 10 mg of this compound into a volumetric flask, add diluent, sonicate for ~15-30 minutes, and dilute to volume. Filter through a 0.45 µm membrane filter before injection [3].

3.3 Method Validation Protocol The optimized method must be validated as per ICH Q2(R1) guidelines [3] [1] [2]. The table below summarizes the key validation parameters and typical acceptance criteria.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Protocol Acceptance Criteria (Example)
Specificity Chromatogram of blank, placebo, standard, and forced degradation samples. Assess peak purity using PDA or MS. No interference at the analyte retention time. Peak purity > 99.0%.
Linearity Analyze a minimum of 5 concentrations (e.g., 50-150% of test concentration). Plot peak area vs. concentration. Correlation coefficient (R²) > 0.999. [3]
Accuracy (Recovery) Spike placebo with analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate. Calculate % recovery. Mean recovery between 98.0% - 102.0%. [7]
Precision
Repeatability Analyze 6 independent samples at 100% concentration by the same analyst on the same day. %RSD < 2.0%. [3]
Intermediate Precision Repeat the precision study on a different day, with a different analyst and/or instrument. Overall %RSD < 2.0%.
Range Established from linearity and accuracy data. The interval between the upper and lower levels of analyte for which linearity, accuracy, and precision are demonstrated.
LOD / LOQ Based on signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or from standard deviation of the response and slope. LOD: S/N ≈ 3. LOQ: S/N ≈ 10. [3] [1]
Robustness Deliberately introduce small changes in CMPs (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic phase ±2%) using a DoE approach. System suitability criteria are met in all variations. Retention time RSD < 2%. [1]
Data Analysis and System Suitability

Before any analytical run, system suitability tests are performed to ensure the system is operating correctly [1].

  • Criteria: A standard solution is injected in replicate (n=5 or 6). The analysis is accepted if:
    • Retention Time: Consistent and within expected range.
    • Theoretical Plates (N): > 2000, indicating column efficiency [7].
    • Tailing Factor (T): < 2.0, indicating peak symmetry.
    • Precision: %RSD of peak areas from replicate injections < 2.0% [3].
    • Resolution (Rs): > 2.0 between the analyte and the closest eluting peak.

References

A Proposed Workflow for HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to develop an HPLC method for a new compound like Cinnatriacetin B, a systematic, quality-by-design (QbD) approach is recommended. The following workflow outlines the key stages, from initial analysis to final validation [1].

cluster_0 Pre-Development Phase cluster_1 Experimental Phase cluster_2 Completion Phase Start Start: Analyze Target Molecule A A. Compound Characterization Start->A B B. Initial Conditions A->B Define properties (chirality, polarity, ionizability) C C. Screening & Optimization B->C Select column & mobile phase D D. Final Method Validation C->D Optimize via DoE (e.g., Box-Behnken) End Validated HPLC Method D->End

Detailed Protocol

1. Compound Characterization and Goal Definition

  • Analyze the Molecule: Determine the molecular structure, polarity, ionization potential (pKa), and solubility of this compound. Critically, establish if the molecule is chiral (contains stereogenic centers). If it is, a chiral separation strategy must be employed from the outset [2].
  • Define Method Purpose: Clarify the goal—is it for analytical quantification, preparative isolation, or impurity profiling? This influences the choice of column dimensions, flow rates, and detection parameters.

2. Selection of Initial Conditions

  • Column Selection:
    • For achiral separation, start with a common C18 column (e.g., 150-250 mm x 4.6 mm, 5 µm) [1] [3].
    • For chiral separation, you must select a Chiral Stationary Phase (CSP). Common CSPs include those based on cellulose or amylose derivatives (e.g., Chiralpak IB-3) [4]. Selection is based on the molecule's structure and potential for three-point interactions with the CSP [2] [5].
  • Mobile Phase:
    • For reversed-phase (achiral or chiral), a mixture of water and acetonitrile or methanol is standard. The use of buffers like Tetrabutyl Ammonium Hydrogen Sulphate (TBSH) or acids like phosphoric acid can help control pH and improve peak shape [1] [6].
    • For normal-phase (often used for chiral separations), mixtures of hexane with alcohols like ethanol or isopropanol are common [4].
  • Detection: A Photo Diode Array (PDA) or UV-Vis detector is standard. Select the detection wavelength (λmax) based on the compound's UV spectrum (e.g., 223 nm was used for cinacalcet) [1].

3. Screening and Systematic Optimization

  • Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, use a statistical DoE like a Box-Behnken Design to efficiently optimize multiple factors simultaneously [1].
  • Critical Method Parameters (CMPs): These are the factors you will vary. Typical ones include:
    • A: Organic phase composition (% v/v)
    • B: Flow rate (mL/min)
    • C: Injection volume (µL)
  • Critical Analytical Attributes (CAAs): These are the responses you measure to evaluate method performance. The goal is to find CMP settings that produce desirable CAAs.
    • Y1: Peak Area (for sensitivity)
    • Y2: Retention Time (for analysis speed and reproducibility)
    • Y3: USP Plate Count (for column efficiency)

An example of an experimental design matrix is shown below [1].

Table 1: Example Box-Behnken Design Matrix for HPLC Optimization

Experimental Run Organic Phase (%) Flow Rate (mL/min) Injection Volume (µL) Peak Area (cm²) Retention Time (min) USP Plate Count
1 30 1.5 20 107,458 5.87 1,544
2 50 1.5 10 98,428 2.50 2,605
3 50 1.0 20 236,574 4.12 3,653
4 30 1.0 30 162,902 5.11 12,840
5 50 0.5 10 509,141 3.96 13,918

4. Method Validation Once optimized, the method must be validated according to regulatory guidelines (e.g., ICH) to ensure it is fit for purpose. Key validation parameters include [1]:

  • Specificity: Ability to measure the analyte accurately in the presence of impurities.
  • Linearity: The calibration curve should be linear over the intended range (e.g., 100-100,000 ng/mL with R² > 0.999).
  • Accuracy: Reported as % recovery (e.g., 95-102%).
  • Precision: Both intra-day (repeatability) and inter-day (reproducibility) with low standard deviation.
  • Limit of Detection (LOD) & Quantification (LOQ): Based on signal-to-noise ratio.

Advanced Considerations

  • Chiral Separations: If this compound is chiral, remember that enantiomers can have vastly different pharmacological activities, making their separation crucial in drug development [2] [5]. The choice of CSP is the most critical step.
  • Mass Spectrometry Detection: For enhanced sensitivity and specificity, especially in complex matrices like plasma, coupling HPLC to a Mass Spectrometer (LC-MS) is highly recommended. This allows for definitive peak identification and accurate quantification at low concentrations [3].
  • Retention Time Prediction: For methods analyzing multiple components, techniques like Linear Calibration using Two Reference Substances (LCTRS) can help predict retention times, reducing the need for extensive reference standards [7].

References

Comprehensive Application Notes and Protocols: Solubility Enhancement of Cinnatriacetin B for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solubility Challenges of Cinnatriacetin B

This compound represents a challenging chemical entity from a pharmaceutical development perspective due to its inherently poor aqueous solubility, which significantly limits its bioavailability and therapeutic potential. While specific solubility data for this compound is limited in the published literature, its structural characteristics suggest it falls under Biopharmaceutics Classification System (BCS) Class II or IV, comprising compounds with low solubility and variable permeability. Approximately 40% of new chemical entities (NCEs) discovered by the pharmaceutical sector exhibit poor aqueous solubility or lipophilicity, leading to various challenges including low oral bioavailability, significant inter-individual variability, and issues with dose proportionality [1].

The solubility limitations of such compounds present formidable barriers to their clinical application, as a drug must be in solution to be absorbed across the gastrointestinal mucosa and reach systemic circulation. For BCS Class II drugs (low solubility, high permeability), the dissolution rate represents the critical limiting factor in absorption, making solubility enhancement a crucial aspect of formulation development [2]. Without effective strategies to improve solubility, even the most potent therapeutic agents will fail to demonstrate adequate clinical efficacy in vivo, despite promising in vitro pharmacological activity.

Solubility Enhancement Strategies Overview

Strategic Approaches to Solubility Enhancement

The solubility enhancement of challenging compounds like this compound can be addressed through two primary strategic approaches: structural modification of the drug molecule itself or the use of advanced formulation technologies to improve dissolution characteristics without altering the chemical structure. Structural modification techniques include the addition of charged and polar groups, manipulation of crystal lattice stability, disruption of intramolecular hydrogen bonding, and reduction of aromaticity [3]. These approaches require comprehensive understanding of the structure-solubility relationship and may involve synthetic chemistry expertise.

The formulation-based approaches encompass a wide array of technologies including cyclodextrin complexation, nanoemulsification, solid dispersion, micronization, lipid-based systems, and hydrogel microparticles [4] [5] [2]. These methods generally aim to increase the surface area available for dissolution, improve wettability, create amorphous forms with higher energy states, or maintain the drug in a solubilized state through interactions with carrier materials. The selection of an appropriate strategy depends on multiple factors including the physicochemical properties of the drug, stability considerations, intended dosage form, manufacturing feasibility, and economic factors.

Comparative Analysis of Solubility Enhancement Techniques

Table 1: Comprehensive Comparison of Solubility Enhancement Techniques for Poorly Soluble Compounds

Technique Mechanism of Action Enhancement Efficiency Key Advantages Limitations
Cyclodextrin Complexation Formation of inclusion complexes through host-guest interactions 31.45-fold increase for myricetin with HP-β-CD [6] Protection of drug from degradation, improved stability Potential toxicity at high doses, limited loading capacity
Nanoemulsification Spontaneous formation of oil-in-water droplets (20-200 nm) Not quantified for this compound; >90% dissolution for curcumin [5] Ease of preparation, scalability, protection of sensitive compounds Stability challenges, requires specific excipient combinations
Solid Dispersion Drug dispersion in hydrophilic polymer matrix 94% dissolution for curcumin with PVP [5] Significant amorphous content, improved wettability Potential for recrystallization, stability concerns
Hydrogel Microparticles 3D polymeric networks that imbibe large quantities of water 10.66-fold solubility increase for rosuvastatin [4] High swelling capacity, biocompatibility, controlled release Complex manufacturing, potential burst release
Micronization Particle size reduction increases surface area 75-88% dissolution efficiency for curcumin [5] Simple technology, well-established Limited enhancement for highly insoluble compounds
Lipid-Based Systems Solubilization in lipid matrices, enhanced lymphatic transport Varies with formulation; 89-92% release for optimized systems [4] Enhanced absorption for lipophilic drugs, reduced food effects Compatibility issues, stability challenges

Protocol 1: Cyclodextrin Inclusion Complexation

Background and Mechanism

Cyclodextrin complexation represents a well-established approach for enhancing the solubility of poorly water-soluble compounds through the formation of inclusion complexes where the drug molecule is partially or completely encapsulated within the hydrophobic cavity of cyclodextrins. These cyclic oligosaccharides possess a unique structure with a hydrophilic exterior and hydrophobic interior, enabling them to form non-covalent complexes with appropriate guest molecules in solution [6]. Among various cyclodextrin derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) has demonstrated exceptional solubilizing capacity for flavonoid-type compounds while exhibiting improved safety profile compared to parent β-cyclodextrin.

The complexation process is driven by the release of enthalpy-rich water molecules from the cyclodextrin cavity and the formation of van der Waals forces, hydrogen bonds, and hydrophobic interactions between the host and guest molecules. The stability of the resulting complex depends on the steric compatibility between the drug molecule and the cyclodextrin cavity, with optimal complexation occurring when the drug molecule or its hydrophobic portion fits snugly within the cyclodextrin interior [6]. For this compound, preliminary molecular docking studies should be conducted to assess the potential for complex formation and to guide the selection of the most appropriate cyclodextrin derivative.

Detailed Experimental Protocol

Materials: this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, methanol (HPLC grade), membrane filters (0.45 μm), and standard laboratory equipment including an analytical balance, magnetic stirrer, sonicator, and UV-Vis spectrophotometer.

Phase Solubility Studies:

  • Prepare a series of HP-β-CD solutions in distilled water with concentrations ranging from 0 to 10 mM (e.g., 0, 2, 4, 6, 8, 10 mM).
  • Add excess this compound to each cyclodextrin solution (approximately 5 mg/mL) in 5 mL glass vials with tight-fitting caps.
  • Place the vials in an isothermal shaker maintained at 25°C for 72 hours to reach equilibrium.
  • After equilibration, centrifuge the samples at 3000 rpm for 15 minutes and filter the supernatant through 0.45 μm membrane filters.
  • Analyze the drug concentration in each sample using a validated UV-Vis spectrophotometric method at the predetermined λmax for this compound.
  • Construct the phase solubility diagram by plotting the concentration of dissolved drug against the concentration of HP-β-CD.

Inclusion Complex Preparation (Kneading Method):

  • Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio and mix thoroughly in a mortar.
  • Add a small volume of hydroalcoholic solution (ethanol:water, 1:1 v/v) sufficient to obtain a homogeneous paste.
  • Triturate the paste continuously for 45-60 minutes, maintaining the consistency by adding minimal solvent as needed.
  • Dry the resulting complex in a hot air oven at 40°C for 24 hours until constant weight is achieved.
  • Pass the dried mass through a sieve (#80 mesh) to obtain a uniform powder.
  • Store the inclusion complex in airtight containers at controlled room temperature until further analysis.

Characterization Methods:

  • FT-IR Spectroscopy: Analyze pure this compound, HP-β-CD, physical mixture, and inclusion complex using FT-IR to confirm complex formation through shifts or disappearance of characteristic peaks.
  • X-ray Diffractometry: Perform XRD analysis to detect changes in crystallinity, with the appearance of amorphous patterns indicating successful complexation.
  • Thermal Analysis: Conduct DSC studies to observe shifts in melting endotherms, confirming interactions between drug and cyclodextrin.
  • Dissolution Testing: Evaluate dissolution profiles of pure drug and inclusion complex using USP Apparatus II in suitable dissolution media (e.g., pH 6.8 phosphate buffer), with sampling at predetermined time points for 90 minutes.

Table 2: Formulation Compositions for Cyclodextrin Inclusion Complexes

Component Formulation A Formulation B Formulation C Formulation D
This compound (mg) 50 50 50 50
HP-β-CD (mg) 250 375 500 625
Molar Ratio (Drug:CD) 1:1 1:1.5 1:2 1:2.5
Water (mL) 10 10 10 10
Complexation Efficiency To be determined To be determined To be determined To be determined
Dissolution (%) at 90 min To be determined To be determined To be determined To be determined

Protocol 2: Spontaneous Nanoemulsification

Background and Principles

Spontaneous nanoemulsification represents a practical and efficient method for formulating nanoemulsion-based drug delivery systems for poorly soluble compounds like this compound. This low-energy method relies on the intrinsic physicochemical properties of the system components and their ability to form fine oil-in-water droplets (20-200 nm) upon gentle mixing, without requiring high-energy input [1]. The technique offers numerous advantages including energy efficiency, scalability for industrial applications, enhanced drug loading capacity, and protection of sensitive compounds from degradation.

The spontaneous emulsification process is driven by the negative free energy of the system, which promotes the formation of small droplets with high surface area. When the components (oil, surfactant, co-surfactant, and aqueous phase) are mixed in specific ratios, the system moves toward equilibrium through the formation of nanoscale droplets, creating a thermodynamically stable or metastable dispersion [1]. For this compound, which likely possesses significant lipophilic character, nanoemulsion systems can effectively solubilize the compound within the oil phase while providing a large surface area for rapid dissolution upon aqueous dilution in the gastrointestinal tract.

Detailed Experimental Protocol

Materials: this compound, oils (e.g., Capryol 90, Labrafac Lipophile WL 1349, olive oil, sesame oil), surfactants (e.g., Tween 80, Cremophor EL), co-surfactants (e.g., PEG 400, propylene glycol, Transcutol P), distilled water, and standard laboratory equipment including analytical balance, magnetic stirrer, centrifuge, and UV-Vis spectrophotometer.

Solubility Assessment in Excipients:

  • Place 2 mL of each selected oil, surfactant, and co-surfactant in separate 5 mL glass vials.
  • Add excess this compound (approximately 50 mg) to each vial.
  • Seal the vials and place them in an isothermal shaker maintained at 25°C for 72 hours.
  • After equilibrium, centrifuge the samples at 3000 rpm for 15 minutes.
  • Filter the supernatant through 0.45 μm membrane filters.
  • Dilute the samples appropriately with methanol and determine the drug concentration using UV spectroscopy at the predetermined λmax.
  • Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound for further studies.

Construction of Pseudo-Ternary Phase Diagram:

  • Combine the selected surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 1:2, 2:1, 3:1).
  • Mix the selected oil and Smix in various ratios (e.g., 1:9, 1:8, 1:7, 1:6, 1:5, 2:8, 1:3.5, 1:3, 3:7, 1:2, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1) in different glass vials.
  • Titrate each mixture dropwise with distilled water under moderate magnetic stirring.
  • After each water addition, observe the mixture for clarity, flowability, and phase separation.
  • Record the points at which phase transition occurs (turbid to clear or vice versa).
  • Construct the pseudo-ternary phase diagrams using specialized software to identify the nanoemulsion region.

Nanoemulsion Preparation and Optimization:

  • Based on the phase diagrams, select formulations with varying compositions from the nanoemulsion region.
  • Dissolve this compound (dose equivalent) in the oil phase.
  • Add the required quantity of surfactant and co-surfactant to the drug-containing oil phase.
  • Mix the components thoroughly using a magnetic stirrer for 10-15 minutes.
  • Add water gradually, drop by drop, with continuous stirring until a clear and transparent nanoemulsion is formed.
  • Characterize the optimized nanoemulsion for droplet size, polydispersity index, zeta potential, viscosity, and in vitro drug release.

nanoemulsion_workflow Start Start Nanoemulsion Formulation Solubility Solubility Assessment in Excipients Start->Solubility PhaseDiagram Construct Pseudo-Ternary Phase Diagram Solubility->PhaseDiagram Formulation Select Formulations from NE Region PhaseDiagram->Formulation Preparation Prepare Drug-Loaded Nanoemulsion Formulation->Preparation Characterization Characterize Optimized Formulation Preparation->Characterization Evaluation In Vitro/In Vivo Evaluation Characterization->Evaluation

Figure 1: Experimental workflow for spontaneous nanoemulsification

Protocol 3: Solid Dispersion Systems

Background and Principles

Solid dispersion technology represents one of the most effective approaches for enhancing the dissolution rate and bioavailability of poorly water-soluble drugs like this compound. This technique involves the dispersion of one or more active ingredients in an inert hydrophilic carrier matrix in solid state, creating systems with improved wettability, reduced particle size, and conversion from crystalline to amorphous state [5]. The enhanced dissolution characteristics primarily result from the drug amorphization, which creates a higher energy state with greater thermodynamic activity compared to the crystalline form, and the improved wettability imparted by the hydrophilic carrier.

Various hydrophilic polymers have been successfully employed as carriers in solid dispersion systems, including polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), hydroxypropyl methylcellulose (HPMC), and copolymers such as pluronics. The selection of an appropriate carrier depends on multiple factors including the drug-carrier miscibility, glass transition temperature, molecular weight, and potential for specific interactions such as hydrogen bonding [5]. For this compound, preliminary screening should be conducted to identify compatible carriers that can maintain the drug in a stabilized amorphous form while providing adequate dissolution enhancement.

Detailed Experimental Protocol

Materials: this compound, hydrophilic carriers (PVP K30, PEG 6000, HPMC E5, Pluronic F127, etc.), organic solvents (methanol, ethanol, dichloromethane), and standard laboratory equipment including analytical balance, rotary evaporator, hot plate, desiccator, and dissolution apparatus.

Solid Dispersion Preparation (Solvent Evaporation Method):

  • Accurately weigh this compound and the selected polymer in predetermined ratios (e.g., 1:1, 1:2, 1:3 drug-to-carrier ratio).
  • Dissolve both components in a common solvent or solvent mixture (e.g., methanol, ethanol, or methanol-dichloromethane blend).
  • Stir the solution using a magnetic stirrer for 30-60 minutes to ensure complete dissolution and homogeneous mixing.
  • Evaporate the solvent under reduced pressure using a rotary evaporator at controlled temperature (40-45°C).
  • Further dry the resulting solid mass in a vacuum desiccator for 24 hours to remove residual solvent.
  • Pulverize the dried solid dispersion in a mortar and pass through a sieve (#80 mesh) to obtain a uniform powder.
  • Store the solid dispersion in airtight containers at controlled room temperature until further analysis.

Solid Dispersion Preparation (Melting Method):

  • Melt the carrier (e.g., PEG 6000) in a water bath maintained at approximately 70°C.
  • Add the accurately weighed this compound to the molten carrier with continuous stirring.
  • Maintain the temperature 10-20°C above the melting point of the carrier with constant stirring for 15-20 minutes.
  • Rapidly cool the mixture in an ice bath with vigorous stirring to ensure solidification and prevent drug crystallization.
  • Pulverize the solidified mass and pass through a sieve (#80 mesh) to obtain a uniform powder.
  • Store the solid dispersion in airtight containers at controlled room temperature.

Characterization Methods:

  • Drug Content Uniformity: Determine the drug content in solid dispersions by dissolving an accurately weighed quantity in suitable solvent and analyzing using a validated UV or HPLC method.
  • Dissolution Studies: Conduct dissolution testing using USP Apparatus II in 900 mL of dissolution medium (e.g., pH 6.8 phosphate buffer) at 37±0.5°C with a paddle speed of 50 rpm. Withdraw samples at predetermined time intervals and analyze for drug content.
  • Physical State Characterization: Perform DSC and PXRD studies to determine the physical state of the drug in solid dispersions and identify potential amorphous formation.
  • FT-IR Spectroscopy: Conduct IR studies to investigate potential interactions between drug and polymer.
  • Stability Studies: Evaluate the physical and chemical stability of solid dispersions under accelerated storage conditions (40±2°C/75±5% RH) for 3 months.

Table 3: Formulation Development for Solid Dispersions

Formulation Parameter Option A Option B Option C Option D
Carrier Polymer PVP K30 PEG 6000 HPMC E5 Pluronic F127
Drug:Carrier Ratio 1:1 1:2 1:3 1:4
Preparation Method Solvent Evaporation Melting Solvent Evaporation Solvent Evaporation
Drug Content (%) To be determined To be determined To be determined To be determined
Dissolution Efficiency (%) To be determined To be determined To be determined To be determined
Crystallinity (XRD) To be determined To be determined To be determined To be determined

Advanced and Emerging Technologies

Machine Learning-Assisted Solubility Optimization

The application of artificial intelligence and machine learning (ML) approaches in pharmaceutical solubility enhancement represents a cutting-edge methodology that can significantly accelerate formulation development for challenging compounds like this compound. These computational techniques can predict solubility behavior under various conditions, optimize formulation parameters, and reduce experimental trial runs. Recent studies have demonstrated the successful application of AdaBoost algorithms combined with base models such as Linear Regression (LR), Decision Tree (DT), and Generalized Regression Neural Network (GRNN) for predicting drug solubility in supercritical fluid systems [7].

The implementation of machine learning in solubility enhancement typically involves several key steps: data collection and preprocessing, feature selection, model training and validation, and predictive optimization. For this compound, relevant input features might include molecular descriptors, physicochemical properties, formulation parameters, and process conditions. The output variable would typically be solubility or dissolution efficiency. These models can handle complex, non-linear relationships between formulation variables and solubility outcomes, providing valuable insights for optimizing development strategies [7].

Supercritical Fluid Technology

Supercritical fluid technology (SFT), particularly using carbon dioxide (CO2) as an environmentally benign solvent, offers an innovative approach for solubility enhancement and particle engineering of poorly soluble drugs. Supercritical fluids exhibit properties intermediate between liquids and gases, including liquid-like densities and gas-like diffusivities and viscosities, which contribute to their exceptional solubilization power and mass transfer capabilities [7]. The critical point of CO2 (Tc = 31.1°C, Pc = 73.8 bar) is easily achievable, making it particularly suitable for processing thermolabile compounds.

For this compound, supercritical fluid processes can be employed for various applications including nanoparticle production, inclusion complex formation, and preparation of solid dispersions. The rapid expansion of supercritical solutions (RESS) and supercritical antisolvent (SAS) precipitation techniques can produce drug particles with controlled size, narrow distribution, and modified crystal habits, ultimately enhancing dissolution characteristics. Moreover, the absence of organic solvent residues and the mild processing conditions make this technology particularly attractive for pharmaceutical applications [7].

formulation_selection Start Start Formulation Development CharAssessment Drug Characterization & Property Assessment Start->CharAssessment TechScreening Technology Screening CharAssessment->TechScreening PreFormulation Preformulation Studies TechScreening->PreFormulation OptEvaluation Evaluate Multiple Options PreFormulation->OptEvaluation LeadSelection Lead Formulation Selection OptEvaluation->LeadSelection Optimization Process Optimization & Scale-Up LeadSelection->Optimization

Figure 2: Formulation selection and optimization workflow

Formulation Selection and Optimization Strategy

The selection of an appropriate solubility enhancement strategy for this compound should be guided by a systematic evaluation of multiple factors including drug properties, desired product characteristics, manufacturing feasibility, and regulatory considerations. A rational decision tree approach should be employed, beginning with a comprehensive characterization of the drug's physicochemical properties, followed by screening of potential technologies, and culminating in the selection and optimization of the most promising approach.

Key considerations in the selection process include the log P value of this compound, its melting point, crystallinity, stability, and potential for specific interactions with carriers. Additionally, the intended route of administration, dosage form, dose strength, and desired release profile must be considered. For immediate release oral dosage forms, cyclodextrin complexation or solid dispersions may be preferred, while for enhanced systemic absorption, nanoemulsions or self-emulsifying systems might be more appropriate [2]. The selected approach should not only provide adequate solubility enhancement but also ensure physical stability throughout the product shelf life and maintain biological performance under varying physiological conditions.

Table 4: Decision Matrix for Selection of Solubility Enhancement Strategy

Evaluation Parameter Cyclodextrin Complexation Nanoemulsification Solid Dispersion Hydrogel Microparticles
Development Time Medium Short to Medium Medium to Long Long
Manufacturing Complexity Low Medium Medium High
Scalability High High Medium Medium
Regulatory Acceptance High Medium High Medium
Stability Profile Good Variable Variable to Good Good
Loading Capacity Low to Medium Medium to High High Medium
Cost Considerations Medium Low to Medium Low to Medium Medium to High
Applicability to this compound To be evaluated To be evaluated To be evaluated To be evaluated

Conclusion and Future Perspectives

The development of effective solubility enhancement strategies for this compound represents a critical step in unlocking its full therapeutic potential. The protocols outlined in this document provide comprehensive guidance for systematic investigation of various approaches, from established techniques like cyclodextrin complexation and solid dispersions to emerging technologies such as spontaneous nanoemulsification and machine learning-assisted optimization. Each method offers distinct advantages and limitations, and the optimal strategy must be selected based on the specific characteristics of this compound and the desired product profile.

Future directions in solubility enhancement will likely involve the integration of computational prediction tools with high-throughput experimental screening to accelerate formulation development. Additionally, hybrid approaches that combine multiple technologies may offer synergistic benefits for particularly challenging compounds. The continuing advancement of nanotechnology-based delivery systems and the development of novel excipients with enhanced solubilizing capacity will further expand the arsenal available to formulation scientists. Through the systematic application of these protocols and continuous innovation in formulation science, the barriers posed by poor solubility can be effectively overcome, enabling the successful development of this compound as a viable therapeutic agent.

References

Comprehensive Application Notes and Protocols: Synthesis and Semi-Synthesis of Cinnatriacetin B Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cinnatriacetin B represents a class of triacetylene derivatives initially isolated from the fruiting bodies of the mushroom Fistulina hepatica, commonly known as the beefsteak fungus. These compounds have attracted significant attention in natural product research and drug discovery due to their pronounced antibacterial properties, particularly against Gram-positive bacterial strains. The unique structural framework of this compound, characterized by its triacetylene backbone and functionalized side chains, provides an excellent foundation for chemical modification to enhance pharmacological properties. The development of efficient synthetic routes to this compound derivatives addresses a critical need in antimicrobial research, where resistance to existing treatments continues to escalate, necessitating new chemical entities with novel mechanisms of action.

The primary objective of this research program focuses on establishing robust synthetic methodologies for this compound derivatives through both semi-synthetic and full synthetic approaches. These protocols aim to enable systematic structure-activity relationship studies by introducing strategic modifications to the core scaffold while preserving or enhancing the inherent biological activity. Additional goals include improving compound stability through structural optimization, enhancing bioavailability parameters through rational molecular design, and expanding the spectrum of biological activity beyond the established antibacterial effects. The application notes presented herein provide comprehensive experimental protocols for the synthesis, characterization, and biological evaluation of this compound derivatives, offering researchers in the field of medicinal chemistry a solid foundation for further investigation and development of these promising natural product derivatives.

Natural Source and Isolation

Original Source and Identification

This compound was first identified as a secondary metabolite produced by the basidiomycete fungus Fistulina hepatica, which is commonly referred to as the beefsteak fungus or ox tongue due to its distinctive appearance resembling raw beef. This mushroom species is classified within the Fistulinaceae family and is known for its preference for growing on old oaks or chestnuts. The initial discovery and characterization of Cinnatriacetins A and B were reported in the Journal of Antibiotics in 1999, where researchers isolated these novel triacetylene derivatives from the fruiting bodies of the fungus and demonstrated their specific antibacterial activity against Gram-positive bacteria [1]. The compound continues to be of interest in natural product screening programs, with specialized culture collections such as the Komarov Botanical Institute Basidiomycetes Culture Collection maintaining fungal strains that produce antibacterial compounds, though specific activity data for this compound remains limited in publicly available scientific literature [2] [3].

Extraction and Initial Isolation

The standard isolation protocol for this compound begins with the careful collection of fresh fruiting bodies of Fistulina hepatica, which should be properly identified by an experienced mycologist. The following steps outline the recommended extraction procedure:

  • Sample Preparation: Fresh fungal material should be cleaned of debris and rapidly frozen using liquid nitrogen to preserve chemical integrity. The frozen material is then lyophilized to remove water content and subsequently ground to a fine powder using a laboratory-grade mill.
  • Solvent Extraction: The powdered fungal material undergoes exhaustive extraction using a sequential solvent system of increasing polarity, typically beginning with hexane or petroleum ether to remove non-polar constituents, followed by dichloromethane or chloroform, and finally with methanol or ethanol-water mixtures.
  • Concentration and Partitioning: The active dichloromethane fraction is concentrated under reduced pressure at temperatures not exceeding 40°C to obtain a crude extract. This material is then subjected to liquid-liquid partitioning between ethyl acetate and water to further fractionate the components.
  • Chromatographic Purification: The ethyl acetate-soluble fraction undergoes column chromatography over silica gel with a gradient elution system of hexane-ethyl acetate or chloroform-methanol. Further purification steps may include size exclusion chromatography or preparative thin-layer chromatography to isolate pure this compound.

The identity of the isolated compound should be confirmed through spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and comparison with published data [1]. The typical yield of this compound from fresh fungal material is approximately 0.5-1.2% of the dry weight of the fruiting bodies, though this can vary significantly based on fungal age, collection location, and seasonality.

Synthetic Strategies for this compound Derivatives

Semi-synthetic Approaches

Semi-synthetic modification of naturally isolated this compound provides the most direct access to analog libraries for structure-activity relationship studies. The core strategy involves protecting group chemistry to selectively mask reactive functionalities while introducing modifications at specific molecular positions. The native this compound structure contains multiple sites amenable to chemical modification, including hydroxyl groups, the triacetylene system, and various carbon side chains. A particularly valuable approach adapted from similar natural product derivatization involves the use of t-butyldimethylsilyl chloride for selective protection of primary hydroxyl groups, followed by functionalization of secondary hydroxyl groups through acylation or alkylation reactions [4].

The following workflow illustrates a generalized semi-synthetic approach for this compound derivative synthesis:

G Start Natural this compound Isolation P1 Selective Hydroxyl Protection (TBSCl) Start->P1 Solvent: DCM P2 Nucleophilic Sites Functionalization P1->P2 Imidazole catalyst P3 Acylation/Esterification Reactions P2->P3 EDCI, DMAP P4 Protecting Group Removal P3->P4 TBAF/AcOH P5 Derivative Purification & Characterization P4->P5 Chromatography

For the introduction of cinnamic acid derivatives, which have demonstrated enhanced biological activity in related natural product hybrids, coupling reactions can be performed using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of catalytic DMAP (4-dimethylaminopyridine) [5]. This method is particularly valuable for creating ester or amide linkages between this compound and cinnamic acid derivatives. The resulting hybrids may exhibit overadditive effects in biological systems, as demonstrated in studies with flavonoid-cinnamic acid hybrids that showed enhanced neuroprotective activity compared to the parent compounds [5]. After functionalization, careful deprotection using tetra-n-butylammonium fluoride in acetic acid efficiently removes the silyl protecting groups to yield the desired semi-synthetic derivatives.

Full Synthesis Approaches

The complete chemical synthesis of this compound and its analogs represents a significant challenge due to the compound's complex triacetylene structure and multiple stereocenters. While a full synthetic route to this compound has not been extensively documented in the available literature, strategies can be adapted from the synthesis of structurally similar natural products. The key retrosynthetic disconnections should focus on sequential assembly of the triacetylene moiety through Cadiot-Chodkiewicz or similar cross-coupling reactions, which allow for controlled construction of polyyne systems. These reactions typically involve coupling of a terminal alkyne with a bromo-or iodoalkyne in the presence of a copper catalyst and amine base.

The synthetic sequence should begin with preparation of appropriately functionalized building blocks containing protected hydroxyl groups and the necessary carbon chains for later elaboration. The critical steps in this process include:

  • Building Block Preparation: Synthesis of fragments containing protected hydroxyl groups, pre-installed stereochemistry, and appropriate terminal alkynes or haloalkynes for coupling.
  • Triacetylene Assembly: Sequential Cadiot-Chodkiewicz couplings to construct the conjugated triyne system under controlled conditions to prevent polymerization or decomposition.
  • Fragment Coupling: Joining the triacetylene core with side chain components through nucleophilic substitution, Wittig reactions, or other carbon-carbon bond forming reactions.
  • Global Deprotection and Functionalization: Final deprotection steps and introduction of specific functional groups such as acetate esters or other acyl derivatives.

Throughout the synthesis, protective group strategy is paramount, with preference given to groups that are orthogonal and stable under the reaction conditions required for alkyne coupling. Benzyl ethers, acetals, and silyl ethers offer compatible protection for hydroxyl groups during the various synthetic transformations. The final stages should include careful purification through column chromatography and crystallization to obtain synthetic this compound derivatives of high purity suitable for biological evaluation.

Biological Evaluation and Activity Assessment

Antibacterial Activity Screening

The primary biological activity associated with this compound is its antibacterial effect against Gram-positive bacteria, as established in the original isolation study [1]. To evaluate the potential enhancement or expansion of this activity in newly synthesized derivatives, standardized antibacterial screening protocols should be implemented. The minimum inhibitory concentration assay provides quantitative data on antibacterial potency and allows for comparison between different derivatives and standard antibiotics.

Table 1: Standardized Antibacterial Screening Protocol for this compound Derivatives

Parameter Specification Quality Control
Test Strains Gram-positive: S. aureus (ATCC 29213), B. subtilis (ATCC 6633) Gram-negative: E. coli (ATCC 25922) ATCC reference strains with known antibiotic susceptibility
Inoculum Preparation Direct colony suspension method in saline, adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) Turbidity verification with spectrophotometer at 625 nm
Compound Dilution Two-fold serial dilution in appropriate solvent (DMSO ≤1%) in Mueller-Hinton broth Positive (vancomycin) and negative (solvent) controls included
Inoculation and Incubation 96-well plates, final inoculum ~5 × 10⁵ CFU/mL, 35±2°C for 16-20 hours Sterility control (medium only) and growth control (inoculated medium)
Endpoint Determination Visual inspection of turbidity or absorbance measurement at 600 nm MIC defined as lowest concentration showing no visible growth

For derivatives showing promising activity in initial screening (MIC ≤ 8 μg/mL), additional evaluations should include time-kill kinetics studies to determine whether the effect is bacteriostatic or bactericidal, along with cytotoxicity assessment against mammalian cell lines to establish preliminary selectivity indices. Furthermore, specialized assays can be implemented to detect potential inhibition of bacterial biofilm formation, which represents an important virulence factor in many persistent infections.

Neuroprotective Activity Evaluation

Recent research on natural product hybrids containing structural elements similar to this compound has revealed unexpected neuroprotective properties in models of neurodegenerative diseases [5]. Specifically, flavonoid-cinnamic acid amide hybrids have demonstrated significant activity in phenotypic screening assays relevant to Alzheimer's disease, including protection against oxytosis, ferroptosis, and ATP depletion [5]. These findings suggest that this compound derivatives, particularly those incorporating cinnamic acid moieties, may exhibit similar neuroprotective effects and warrant evaluation in relevant models.

The following workflow illustrates the key assays for evaluating neuroprotective activity:

References

Cinnatriacetin B in vitro antibacterial assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Antibacterial Assay: A Generalized Workflow

The diagram below outlines the core workflow for conducting in vitro antibacterial assays, from sample preparation to data analysis [1] [2].

G cluster_main In Vitro Antibacterial Assay Workflow cluster_prep Sample Preparation cluster_bact Bacterial Strain Preparation cluster_assay Assay Execution cluster_analysis Analysis & Determination start start sp1 Compound Dissolution start->sp1 end end sp2 Solvent Selection (Methanol, DMSO, etc.) sp1->sp2 sp3 Concentration Series Preparation sp2->sp3 bp1 Culture in Luria Broth sp3->bp1 bp2 Adjust to Standard Turbidity (e.g., 0.5 McFarland) bp1->bp2 as1 Broth Microdilution in 96-well plates bp2->as1 as2 Incubation (37°C for 18-24h) as1->as2 an1 Measure Absorbance as2->an1 an2 Calculate MIC/MBC an1->an2 an2->end

Detailed Experimental Protocols

The following sections break down the key steps from the workflow, with specific methodologies you can follow [2] [3].

Sample and Bacterial Preparation
  • Compound Dissolution: Prepare a stock solution of Cinnatriacetin B at a high concentration (e.g., 10 mg/mL). Dimethyl sulfoxide (DMSO) is a commonly used solvent for lipophilic compounds, but its final concentration in the assay should typically not exceed 1% (v/v) to avoid antibacterial effects on its own [2] [3]. Methanol is another suitable organic solvent [2].
  • Bacterial Culture: Inoculate a single colony of the target pathogen (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) into a liquid broth such as Luria Bertani (LB) or Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase [1]. Standardize the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard, which approximates (1 \times 10^8) Colony Forming Units per mL (CFU/mL) [3].
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Broth Microdilution Method: This is a standard, quantitative method [3].
    • Dilution Series: In a sterile 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth. A typical range might be from 1000 µg/mL down to a few µg/mL.
    • Inoculation: Add the standardized bacterial suspension to each well, achieving a final inoculum of approximately (5 \times 10^5) CFU/mL.
    • Controls: Include essential controls:
      • Growth Control: Broth + bacteria (no compound).
      • Sterility Control: Broth only (no bacteria, no compound).
      • Solvent Control: Broth + bacteria + solvent (e.g., DMSO) at the highest concentration used.
      • Positive Control: Broth + bacteria + a known antibiotic (e.g., Amoxicillin).
    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours [3].
Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.

  • Sub-culturing: After reading the MIC, take a small volume (e.g., 10 µL) from each well that showed no visible growth and from the growth control well. Spread this onto a fresh, solid agar plate (e.g., Mueller-Hinton Agar).
  • Incubation and Counting: Incubate these plates at 37°C for 18-24 hours. After incubation, count the colonies that have grown. The MBC is the lowest concentration from which 99.9% of the bacteria have been killed, typically allowing no more than a few colonies to grow [3].

Key Experimental Parameters from Literature

The tables below summarize critical parameters and quantitative data from recent studies on similar natural products, which can serve as a reference for your experimental design.

Table 1: Reference Solvent Systems for Plant Extract Preparation [2]

Solvent Key Advantages Considerations for this compound
Methanol High extraction yield for phenolics & flavonoids; shown to have strong antibacterial activity in studies. A good first-choice solvent for initial screening.
Ethanol Generally recognized as safe (GRAS); good extractability. Suitable for studies with potential therapeutic applications.
Aqueous Non-toxic; models traditional preparations. Likely less effective for a lipophilic compound like this compound.
Dimethyl Sulfoxide (DMSO) Excellent solubility for many organic compounds. Must use low final concentration (<1%) in assays to avoid toxicity [3].

Table 2: Reported Antibacterial Activity of Cinnamic Acid Derivatives [3]

Compound Name Test Organism Minimum Inhibitory Concentration (MIC) Key Finding / Mechanism Insight
Butyl Cinnamate Candida albicans 626.62 µM Most potent antifungal derivative in the study; acted via ergosterol binding & cell wall damage.
Ethyl Cinnamate Candida albicans 726.36 µM Demonstrated significant antifungal activity.

| Compound 18 (Isopropylbenzyl amine derivative) | Staphylococcus aureus | 458.15 µM | Most potent antibacterial derivative; showed additive effect with Amoxicillin. |

Research Strategy for this compound

Given the absence of specific data, here is a strategic path forward for your research:

  • Start with Broad Screening: Begin by testing this compound against a panel of standard reference strains, including both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria. Gram-negative bacteria are often more resistant due to their outer membrane [1] [3].
  • Establish a Dose-Response: Use the broth microdilution method to determine the exact MIC and MBC values, which are the foundational metrics for evaluating potency [3].
  • Investigate Mechanisms: Once antibacterial activity is confirmed, you can explore its mechanism. This may involve studies on cell membrane integrity (e.g., using propidium iodide staining), efflux pump inhibition, or molecular docking simulations to predict protein targets, as performed for other cinnamic acid derivatives [3].

References

Metabolomic Profiling for Detecting Cinnatriacetin B: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolomic Profiling for Natural Product Detection

Metabolomic profiling has emerged as a powerful analytical approach for detecting, identifying, and quantifying small molecule metabolites in biological systems, making it particularly suitable for investigating natural products like Cinnatriacetin B. As a tricin derivative, this compound represents a class of specialized metabolites with potential bioactivities that warrant comprehensive characterization. The application of advanced mass spectrometry technologies coupled with sophisticated separation techniques enables researchers to detect these compounds even at low abundance in complex matrices. Modern metabolomics offers two primary approaches: untargeted analysis for comprehensive metabolite detection and targeted methods for precise quantification of specific compounds of interest, with the latter being particularly appropriate for focused investigation of this compound and its metabolic derivatives.

The significance of developing validated metabolomic protocols for this compound lies in the compound's potential pharmaceutical applications and the need to understand its metabolic fate in biological systems. Unlike genomics and proteomics, metabolomics provides the most direct reflection of biological system activity by measuring the end-products of cellular processes, offering insights into both the compound's stability and its effects on metabolic pathways. Through the protocols outlined in this document, researchers can establish standardized methods for this compound detection across different laboratory settings, enabling comparative analyses and facilitating the compound's development as a potential therapeutic agent. The structured approach presented here integrates quality control measures, method validation parameters, and data analysis frameworks essential for generating reliable, reproducible scientific data.

Analytical Instrumentation and Platform Configuration

Liquid Chromatography-Mass Spectrometry Platform Specifications

The analysis of this compound requires a sophisticated UPLC-MS/MS platform to achieve the necessary separation efficiency, detection sensitivity, and structural elucidation capabilities. The recommended system configuration consists of an ultra-high performance liquid chromatography system coupled to a triple quadrupole mass spectrometer for targeted analysis, with an additional high-resolution mass spectrometer (such as Q-TOF or Orbitrap) for untargeted metabolite identification. This dual approach ensures both precise quantification and comprehensive metabolite profiling, which is essential for studying this compound and its potential metabolites in biological systems.

Chromatographic separation should be performed using a reversed-phase column, with C18 stationary phases being the most suitable for the moderate polarity expected of this compound [1]. The mobile phase should consist of water or aqueous buffers with additives such as ammonium formate or acetate, combined with organic modifiers like acetonitrile or methanol in a gradient elution program. Based on similar phytochemical analyses, acid modifiers (0.1% formic acid) typically enhance ionization efficiency in positive ESI mode, which is likely optimal for this compound detection. The system should maintain column temperatures between 35-45°C and utilize flow rates of 0.3-0.4 mL/min to achieve optimal separation efficiency while maintaining compatibility with MS detection.

Table 1: Recommended UPLC-MS/MS Instrument Parameters for this compound Analysis

Parameter Configuration Alternative Options
Column Type C18, 1.7 µm, 2.1 × 100 mm HSS T3, C8, or phenyl-hexyl
Mobile Phase A Water with 0.1% formic acid 5-10 mM ammonium acetate/formate
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol with 0.1% formic acid
Gradient Program 5-95% B over 10-15 min Adjust based on retention time
Column Temperature 40°C 35-45°C range
Flow Rate 0.3 mL/min 0.2-0.4 mL/min
Injection Volume 2-5 µL 1-10 µL (depending on sensitivity needs)
Ionization Mode ESI Positive ESI Negative (verify for this compound)
MS Resolution ≥30,000 (for HRMS) ≥20,000 acceptable for screening
Mass Spectrometer Configuration and Detection Parameters

Mass spectrometric detection should be configured to maximize sensitivity and specificity for this compound detection. For targeted quantification, a triple quadrupole instrument operating in Multiple Reaction Monitoring mode provides the highest sensitivity and reproducibility. Preliminary infusion experiments should be conducted to determine optimal precursor and product ions, with a minimum of two MRM transitions recommended for confident identification – one quantifier and one qualifier transition. For untargeted profiling, high-resolution mass spectrometry with data-dependent acquisition enables comprehensive detection of this compound along with potential metabolites and related compounds in the sample.

The ionization source parameters should be optimized for this compound's specific chemical properties, though general starting points include: capillary voltage of 3.0 kV (positive mode) or 2.5 kV (negative mode), source temperature of 150°C, desolvation temperature of 350-500°C, cone gas flow of 50-100 L/hour, and desolvation gas flow of 800-1000 L/hour. Collision energies should be optimized for each transition, typically ranging from 10-40 eV for small molecules. Data should be acquired with a mass resolution of at least 30,000 (for HRMS) and mass accuracy within 5 ppm to enable confident formula assignment and identification of potential metabolites.

Table 2: Mass Spectrometry Detection Modes for this compound Analysis

Analysis Type MS Platform Acquisition Mode Key Parameters Application Purpose
Targeted Quantification Triple Quadrupole MRM Dwell time 20-50 ms, 2 MRM transitions Precise quantification in biological matrices
Metabolite Screening Q-TOF or Orbitrap DDA MS/MS Resolution ≥30,000, mass accuracy <5 ppm Identification of metabolites and degradation products
Metabolic Profiling Q-TOF or Orbitrap Full scan + MS/MS m/z range 50-1200, collision energy ramp Comprehensive metabolite detection
Structural Elucidation Orbitrap or FT-ICR HCD or CID MS^n Resolution ≥60,000, isolation width 1-2 m/z Confident structural characterization

Sample Preparation Protocols

Biological Sample Collection and Pre-processing

Proper sample collection and pre-processing are critical steps that significantly impact the quality and reliability of metabolomic data. For this compound analysis, relevant biological matrices may include plasma, urine, tissue homogenates, or in vitro incubation systems. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma), immediately centrifuged at 4°C (2000-3000 × g for 10-15 minutes), and aliquoted for storage at -80°C to prevent metabolite degradation. Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and maintained at -80°C until extraction. Urine samples should be centrifuged to remove particulates, with preservatives such as sodium azide (0.1% w/v) added if long-term storage is anticipated.

Prior to extraction, samples should be thawed on ice or in a refrigerated environment to minimize metabolite degradation. Protein precipitation is the most common initial extraction method for biofluids, with organic solvents such as methanol or acetonitrile (typically in 2:1 to 3:1 solvent-to-sample ratio) providing efficient protein removal while maintaining metabolite stability. For tissue samples, homogenization should be performed in pre-chilled extraction solvent using bead-beating or rotor-stator homogenizers, maintaining samples at low temperatures throughout the process to prevent artifactual metabolite changes. The inclusion of internal standards at the beginning of extraction is essential for compensating for variability in extraction efficiency and matrix effects during MS analysis.

Metabolite Extraction and Cleanup Procedures

The extraction protocol must be optimized to efficiently recover this compound while minimizing interference from matrix components. A dual extraction approach using methanol:acetonitrile:water (40:40:20, v/v/v) provides comprehensive coverage of metabolites with varying polarities and is recommended for initial method development. For 100 μL of plasma or urine, add 300 μL of ice-cold extraction solvent, vortex vigorously for 30-60 seconds, incubate at -20°C for 60 minutes to enhance protein precipitation, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness under nitrogen or using a vacuum concentrator. Reconstitute in an appropriate volume (50-100 μL) of initial mobile phase composition for LC-MS analysis.

For tissue samples, use approximately 20 mg of tissue to 500-1000 μL of extraction solvent, homogenize using a pre-chilled homogenizer, then follow the same precipitation and centrifugation steps as for biofluids. For samples with particularly complex matrices or high lipid content, additional cleanup procedures such as solid-phase extraction may be incorporated. SPE methods should be optimized based on this compound's chemical properties, but reversed-phase C18 or mixed-mode cartridges typically provide good recovery for medium-polarity compounds. The extraction protocol should be validated for extraction efficiency, matrix effects, and process stability to ensure data quality.

Table 3: Sample Preparation Methods for Different Biological Matrices

Matrix Type Extraction Method Solvent Ratio Sample:Solvent Ratio Key Processing Steps Expected Recovery
Plasma/Serum Protein precipitation Methanol:ACN (1:1) 1:3 Vortex, chill (-20°C, 60 min), centrifuge (14,000 × g, 15 min) 85-95%
Urine Dilution + filtration ACN:Water (8:2) 1:2 Dilute, vortex, filter (0.2 μm), centrifuge 90-98%
Tissue Homogenization + precipitation Methanol:Water (4:1) 1:10-1:20 Homogenize (ice bath), sonicate, centrifuge, collect supernatant 80-90%
Cell Culture Methanol extraction Methanol:ACN:Water (4:4:2) 1:5 Scrape cells, extract, vortex, centrifuge, dry, reconstitute 75-85%

Method Validation Parameters

Analytical Performance Specifications

Comprehensive method validation is essential to establish the reliability, reproducibility, and robustness of the analytical method for this compound detection. The validation should follow established guidelines such as the US FDA Bioanalytical Method Validation recommendations, assessing key parameters including specificity, sensitivity, linearity, accuracy, precision, and stability [2]. Specificity should be demonstrated by analyzing at least six independent blank matrix samples to confirm the absence of interfering peaks at the retention time of this compound and any monitored metabolites. The method should clearly distinguish the analyte from endogenous isobaric compounds, matrix components, and potential degradation products.

Linearity should be established using a minimum of six calibration standards prepared in the same biological matrix as the study samples, spanning the expected concentration range. The calibration curve is typically evaluated using weighted (1/x or 1/x²) least-squares regression, with a correlation coefficient (r²) of ≥0.99 demonstrating acceptable linearity. Accuracy and precision should be assessed using quality control samples at low, medium, and high concentration levels, with intra-day precision (repeatability) evaluated through six replicates at each QC level within a single analytical run, and inter-day precision (intermediate precision) assessed over at least three different analytical runs. Acceptance criteria generally require accuracy within ±15% of nominal values and precision with ≤15% relative standard deviation.

Sensitivity and Stability Assessments

Method sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision (typically within ±20% of nominal value and ≤20% RSD). The LLOQ should be established at a concentration where the signal-to-noise ratio is at least 10:1, with the analyte response being distinguishable from blank matrix with appropriate precision. Additionally, the upper limit of quantification (ULOQ) should be defined as the highest concentration in the calibration curve that can be measured with acceptable accuracy and precision, establishing the dynamic range of the method.

Stability assessments are critical for establishing appropriate sample handling and storage conditions. Stability should be evaluated under various conditions, including: short-term temperature stability at room temperature for at least 4-6 hours; post-preparative stability in the autosampler (typically 4-24 hours at 4-10°C); freeze-thaw stability through at least three complete freeze-thaw cycles; long-term stability at the intended storage temperature (typically -80°C) for the maximum anticipated storage duration; and bench-top stability covering the expected sample processing time. Additionally, matrix effects should be quantified by comparing the analyte response in post-extraction spiked samples to neat solutions at equivalent concentrations, with an internal standard normalized matrix factor between 85-115% generally considered acceptable.

Data Processing and Statistical Analysis

Metabolomic Data Processing Workflow

The data processing workflow for this compound metabolomic studies involves multiple steps to transform raw instrumental data into meaningful biological information. For LC-MS data, the process begins with peak detection and deconvolution using specialized software such as Progenesis QI, XCMS, or MS-DIAL, which identify metabolite features characterized by mass-to-charge ratio (m/z), retention time, and intensity [3]. Following feature detection, retention time alignment corrects for minor shifts in chromatographic performance between runs, while peak integration quantifies the abundance of each detected feature. For targeted analysis of this compound, peak area integration should be manually verified to ensure accurate quantification, particularly near the limit of detection.

After initial processing, data normalization is essential to correct for technical variations introduced during sample preparation and analysis. Common normalization strategies include total ion count normalization, internal standard normalization, and quality control-based normalization using pooled quality control samples. For this compound quantification, internal standard normalization using a stable isotope-labeled analog provides the most reliable correction, though structurally similar compounds or deuterated standards may serve as suitable alternatives if a labeled version is unavailable. Following normalization, metabolite identification is performed by matching accurate mass (typically <5 ppm error), isotopic distribution patterns, retention time characteristics, and MS/MS fragmentation spectra against authentic standards or established databases such as HMDB, MassBank, or METLIN [4].

workflow RawData Raw LC-MS/MS Data PeakDetection Peak Detection & Deconvolution RawData->PeakDetection Alignment Retention Time Alignment PeakDetection->Alignment Integration Peak Integration & Quantification Alignment->Integration Normalization Data Normalization Integration->Normalization Identification Metabolite Identification Normalization->Identification Statistical Statistical Analysis Identification->Statistical Interpretation Biological Interpretation Statistical->Interpretation

Figure 1: Metabolomic Data Processing Workflow. The diagram illustrates the sequential steps for transforming raw LC-MS/MS data into biologically meaningful information, from initial peak detection through to biological interpretation.

Statistical Analysis and Biomarker Discovery

Statistical analysis in metabolomic studies aims to identify significant differences in metabolite abundance between experimental groups and build models that can classify samples based on their metabolic profiles. Univariate analysis methods, including Student's t-test (for normally distributed data) or Mann-Whitney U test (for non-parametric data), along with calculation of fold changes, provide initial assessment of individual metabolite significance. For this compound studies, a false discovery rate correction (such as Benjamini-Hochberg procedure) should be applied to account for multiple testing in untargeted analyses. Additionally, receiver operating characteristic curves can evaluate the diagnostic performance of this compound as a potential biomarker, with area under the curve (AUC) values quantifying classification accuracy [2].

Multivariate statistical methods are essential for capturing the complex relationships between multiple metabolites and experimental conditions. Principal component analysis, an unsupervised method, provides an overview of data structure and identifies potential outliers by reducing data dimensionality while preserving variance. Orthogonal partial least squares-discriminant analysis, a supervised method, maximizes separation between predefined sample classes while identifying metabolites most responsible for this separation. Metabolites with variable importance in projection scores >1.0 are typically considered biologically relevant. For comprehensive network analysis, debiased sparse partial correlation can reconstruct metabolic networks by estimating partial correlation coefficients between metabolites, revealing potential biochemical relationships and pathway activities [2]. These statistical approaches should be implemented using established computational environments such as R or Python, with specialized packages including MetaboAnalystR or sklearn for machine learning applications.

Metabolic Pathway Analysis

Proposed Metabolic Pathways of this compound

Based on structural analogs and related compounds, this compound is anticipated to undergo several biotransformation pathways in biological systems. As a tricin derivative, potential metabolic modifications may include glucuronidation and sulfation (Phase II metabolism) at phenolic hydroxyl groups, enhancing aqueous solubility and facilitating excretion. Additionally, methylation of catechol groups by catechol-O-methyltransferase may occur, potentially altering the compound's biological activity. The acetyl groups present in this compound may be susceptible to esterase-mediated hydrolysis, generating deacetylated metabolites that could retain biological activity. Understanding these transformation pathways is essential for comprehensive profiling of this compound and its metabolites in biological systems.

The integration of metabolomic data with pathway analysis tools enables systematic interpretation of this compound's biological effects. Databases such as KEGG, Small Molecule Pathway Database, and MetaboAnalyst provide curated metabolic networks that can be leveraged to identify pathways significantly impacted by this compound exposure. For targeted analysis, specific attention should be given to pathways involving phenylpropanoid metabolism, flavonoid biosynthesis, and related secondary metabolic pathways, given this compound's structural characteristics as a tricin derivative. Pathway enrichment analysis can identify biochemical pathways significantly enriched with metabolites showing altered abundance, providing insights into the compound's mechanisms of action and potential biological effects.

pathways CinnatriacetinB This compound PhaseI Phase I Metabolism CinnatriacetinB->PhaseI PhaseII Phase II Metabolism CinnatriacetinB->PhaseII Hydrolysis Deacetylation (Esterases) PhaseI->Hydrolysis Oxidation Oxidation (CYP450) PhaseI->Oxidation Glucuronidation Glucuronidation (UGT) PhaseII->Glucuronidation Sulfation Sulfation (SULT) PhaseII->Sulfation Methylation Methylation (COMT) PhaseII->Methylation Metabolites Metabolite Complex Hydrolysis->Metabolites Oxidation->Metabolites Glucuronidation->Metabolites Sulfation->Metabolites Methylation->Metabolites

Figure 2: Proposed Metabolic Pathways of this compound. The diagram illustrates potential Phase I and Phase II biotransformation pathways that this compound may undergo in biological systems, ultimately generating a complex metabolite profile.

Integration with Other Omics Data

Advanced metabolomic studies can be significantly enhanced through integration with other omics datasets, including transcriptomics and proteomics, to build comprehensive models of biological responses to this compound exposure. Correlation network analysis can identify connections between metabolite abundance changes and gene expression or protein level alterations, revealing coordinated biological responses. For example, upregulation of genes encoding UDP-glucuronosyltransferases alongside increased glucuronidated this compound metabolites would provide compelling evidence for this specific metabolic pathway. Similarly, changes in energy metabolism intermediates observed in metabolomic data could be correlated with expression changes in metabolic enzymes detected via proteomics.

Applications in Drug Development

ADME Profiling and Pharmacokinetic Studies

Metabolomic profiling plays a crucial role in the ADME profiling (Absorption, Distribution, Metabolism, and Excretion) of drug candidates like this compound throughout the drug development pipeline. Pharmacokinetic studies utilizing the validated metabolomic methods described previously can quantify this compound concentrations in plasma and tissues over time, enabling calculation of essential parameters including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). Tissue distribution studies provide critical insights into compound biodistribution, potential site-specific efficacy, and accumulation concerns, particularly important for natural products with complex pharmacokinetic profiles.

Metabolite identification and profiling represent another essential application, focusing on structural characterization of this compound metabolites and assessment of their relative abundance across biological matrices and time points. Identification of circulating metabolites is particularly important, as these may contribute to overall pharmacological activity or toxicity. Mass spectrometry techniques including neutral loss analysis, precursor ion scanning, and hydrogen/deuterium exchange can facilitate metabolite identification when reference standards are unavailable. For compounds like this compound with acetyl groups, special attention should be given to potential bioactivation pathways that could generate reactive metabolites, assessed through trapping studies with nucleophilic agents such as glutathione or cyanide.

Biomarker Discovery and Precision Medicine Applications

The application of metabolomic profiling extends to biomarker discovery for predicting and monitoring responses to this compound treatment. Predictive biomarkers can identify patient populations most likely to respond to therapy, while pharmacodynamic biomarkers provide early evidence of biological activity during clinical development. Metabolomic signatures comprising multiple metabolites often demonstrate superior predictive performance compared to single biomarkers, as demonstrated in oncology applications where machine learning models combining multiple metabolites achieved ROC AUC values of 0.96 for disease classification [2]. Similar approaches could be developed for this compound, particularly if its mechanism of action involves modulation of specific metabolic pathways.

The integration of metabolomic data with clinical parameters enables development of composite biomarkers with enhanced clinical utility. For natural products like this compound, metabolomic approaches can also identify surrogate endpoints that correlate with clinical outcomes, potentially accelerating therapeutic development. In the context of precision medicine, metabolomic profiling could help identify metabolic subtypes that respond differentially to this compound treatment, facilitating patient stratification and personalized treatment approaches. As metabolomic technologies continue to advance, their implementation in this compound development programs will provide deeper insights into its biological effects and therapeutic potential.

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

Metabolomic profiling of specialized compounds like this compound may encounter several analytical challenges that require specific troubleshooting approaches. Ion suppression represents a common issue in LC-MS analysis, particularly in complex biological matrices, where co-eluting compounds interfere with ionization efficiency. To mitigate this effect, extensive sample cleanup (such as SPE), improved chromatographic separation, or modified ionization sources (such as nanoESI) can be implemented. Additionally, the use of stable isotope-labeled internal standards for this compound provides the most reliable compensation for ionization suppression, as these analogs experience nearly identical matrix effects while being distinguishable by mass spectrometry.

Metabolite stability presents another significant challenge, as compounds may degrade during sample collection, storage, or processing. For this compound, preliminary stability assessments should evaluate susceptibility to pH changes, oxidation, light exposure, and enzymatic degradation. If instability is detected, appropriate stabilization strategies may include addition of antioxidants (e.g., ascorbic acid), enzyme inhibitors (e.g., esterase inhibitors for acetylated compounds), pH adjustment, or immediate sample processing after collection. Carryover effects can be addressed through robust needle wash protocols and periodic injection of strong wash solvents, while retention time shifts may be corrected through column conditioning, mobile phase buffering, or temperature control.

Quality Assurance and Method Transfer

Implementing comprehensive quality assurance procedures is essential for generating reliable metabolomic data, particularly in regulated environments. System suitability tests should be performed at the beginning of each analytical batch to verify instrument performance, assessing parameters including retention time stability, peak shape, signal intensity, and mass accuracy. Quality control samples prepared from pooled biological matrix should be analyzed at regular intervals throughout the batch (typically every 6-10 samples) to monitor analytical performance over time. Acceptance criteria for QC samples should be established during method validation, typically requiring at least 67% of QC samples to be within ±15% of nominal concentrations.

Method transfer between laboratories or instruments requires careful planning and execution to ensure consistency of results. A formal transfer protocol should be developed, specifying acceptance criteria based on comparative analysis of quality control samples and calibration standards analyzed on both systems. For targeted this compound quantification, a minimum of 6 QC samples at low, medium, and high concentrations should be analyzed in duplicate on both systems, with mean accuracy within ±15% and precision ≤15% RSD considered acceptable. When transferring methods to instruments with different performance characteristics (e.g., different mass resolution or sensitivity), method adjustments may be necessary, particularly for LLOQ establishment or chromatographic separation conditions. Documentation of all method modifications and their impact on analytical performance is essential for maintaining data integrity across study sites.

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for metabolomic profiling of this compound, addressing key considerations from experimental design through data interpretation. The integration of robust sample preparation, advanced LC-MS technologies, rigorous validation procedures, and sophisticated data analysis enables reliable detection and quantification of this compound in complex biological systems. As interest in natural products with potential therapeutic applications continues to grow, standardized metabolomic approaches will play an increasingly important role in characterizing their biological fate and effects.

Future developments in metabolomic technologies, including ion mobility spectrometry for enhanced isomer separation, computational approaches for improved metabolite identification, and single-cell metabolomics for spatial resolution, will further enhance our ability to study specialized compounds like this compound. Additionally, the integration of metabolomic data with other omics datasets through systems biology approaches will provide more comprehensive understanding of this compound's mechanisms of action and potential therapeutic applications. By implementing the protocols outlined in this document, researchers can generate high-quality, reproducible metabolomic data to advance the development of this compound and related natural products.

References

Microwave-Assisted Extraction (MAE) Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Microwave-Assisted Extraction (MAE) is a technique that uses microwave energy to heat solvents and plant tissues rapidly, improving extraction speed and yield. The following parameters are typically optimized [1].

Parameter Role in MAE Optimization Findings from Cinnamon Oil Study [1]
Solid Loading Quantity of raw plant material Higher solid loading (35g) was part of the optimal condition for maximum yield.
Solvent Quantity Volume of extraction solvent A medium quantity (250ml water) was optimal, balancing solubility and concentration.
Microwave Power Energy input that influences heating rate Highest power level (700W) gave the best results for breaking plant cell walls.
Extraction Time Duration of microwave irradiation Longer time (30 minutes) allowed for sufficient compound leaching.
Solvent Type Medium for dissolving target compounds Water was successfully used as a green solvent; solvents like methanol are also common.

For the cinnamon oil study, the optimal conditions were 35g solid loading, 250ml solvent (water), 700W power, and a 30-minute extraction time, resulting in a significantly higher yield (4.814%) compared to conventional hydrodistillation [1].

The experimental workflow for this approach can be summarized as follows:

Start Start: Define Objective to Maximize Extraction Yield P1 Plant Material Preparation (Wash, Dry, Grind, Sieve) Start->P1 P2 Experimental Design (e.g., Taguchi Method) P1->P2 P3 Set MAE Parameters (Solid Loading, Solvent, Power, Time) P2->P3 P4 Perform Extraction P3->P4 P5 Analyze Output (e.g., Yield %, GC-MS) P4->P5 P6 Statistical Analysis & Model Fitting (e.g., ANOVA, ANN) P5->P6 P7 Validate Optimal Predicted Conditions P6->P7 P6->P7 Refined Parameters End End: Establish Optimized Extraction Protocol P7->End

FAQs and Troubleshooting Guide

Here are answers to common challenges in extraction optimization:

  • Q: How can I systematically improve my extraction yield?

    • A: Use a structured Design of Experiments (DOE) approach instead of testing one variable at a time. Methods like Taguchi or Box-Behnken designs allow you to understand the impact of multiple parameters (like power, time, solvent) and their interactions simultaneously, saving time and resources [1] [2] [3].
  • Q: My yield is low even with high power and long extraction times. What could be wrong?

    • A: The problem may be your solvent system. Ensure the solvent's polarity matches your target compound. Also, consider stirring during extraction to improve mass transfer. Furthermore, check your raw material preparation; a particle size that is too large or inconsistent can severely limit yield [1].
  • Q: How can I make my extraction process more environmentally friendly (Green Chemistry)?

    • A: Consider using water as a solvent, as demonstrated in the cinnamon oil study [1]. You can also evaluate the environmental impact of your method using metrics like the Analytical Eco-Scale, AGREE, or GAPI [4] [3].
  • Q: How do I identify and quantify the compound I've extracted?

    • A: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups in your extract. For precise quantification and identification, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are industry standards [1] [4].

A Note on Biosynthesis as an Alternative

For some aromatic compounds, biosynthesis using engineered microorganisms is emerging as a sustainable alternative to traditional plant extraction. This method involves genetically modifying organisms like E. coli to produce the target compound through enzymatic pathways [5]. This approach is particularly valuable if the natural source is rare, slow-growing, or yields very little of the desired compound.

References

solving Cinnatriacetin B stability issues

Author: Smolecule Technical Support Team. Date: February 2026

What is Cinnatriacetin B?

This compound is a natural antibacterial compound classified as a triacetylene derivative. It was isolated from the fruiting bodies of the mushroom Fistulina hepatica [1]. Beyond its discovery and basic classification, no further data on its physical-chemical properties, specific biological activity, or stability profile is available in the current literature.

Strategies for Stabilizing Sensitive Compounds

While specific studies on this compound are unavailable, the following strategies are proven to enhance the stability of labile, poorly soluble organic molecules like it.

FAQ & Troubleshooting Guide
Question Answer & Troubleshooting Steps
How can we improve its solubility and prevent precipitation? Use cyclodextrin complexation. This technique can increase aqueous solubility by up to 250-fold for similar compounds [2].

| What if the compound degrades in solution? | 1. Use a co-solvent system: Blend water with a miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol [3]. 2. Employ mechanochemical complexation: For solid formulations, form an inclusion complex with cyclodextrins via solvent-free grinding to avoid degradation in solution [4]. | | How to protect it from light-induced degradation? | Implement light-protective measures: Use amber glassware for storage, wrap containers in aluminum foil, and work under UV-filtered lights [5]. |

Detailed Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex via Grinding

This solvent-free method is ideal for compounds unstable in solutions [4].

  • Weighing: Precisely weigh an equimolar (1:1) ratio of this compound and your chosen cyclodextrin (e.g., HPβCD, SBEβCD).
  • Grinding: Transfer the mixture to a high-energy vibrational mill with ZrO2 grinding media.
  • Process: Grind the mixture for a defined period (e.g., 30-60 minutes), with the system thermostated at 10°C to prevent heat degradation.
  • Collection: Collect the resulting solid complex and store it in a desiccator, protected from light.

Protocol 2: Forced Degradation Study with UHPLC-HRMS Analysis

This protocol helps identify how the compound degrades and how to prevent it [4].

  • Stress Conditions: Prepare separate solutions of this compound and subject them to:
    • Acidic Hydrolysis: Dilute HCl (e.g., pH 1.2) at room temperature or elevated temperature.
    • Oxidative Stress: Expose to an oxidizing agent like hydrogen peroxide (H₂O₂).
  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
  • Analysis: Analyze samples using a validated UHPLC-DAD-HRMS method.
    • Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
    • Detection: Monitor the disappearance of the parent compound (this compound) and the appearance of new peaks (degradation products) using High-Resolution Mass Spectrometry.
  • Identification: Use HRMS/MS data to propose structures for the major degradation products.

Analytical Methods for Stability Assessment

The table below summarizes key techniques for monitoring stability.

Method Purpose Key Parameters
UHPLC-DAD-HRMS [4] To separate, quantify, and identify the parent compound and its degradants. Retention time, UV spectrum, accurate mass, MS/MS fragmentation.
DSC (Differential Scanning Calorimetry) [4] To detect interactions in solid complexes and changes in crystallinity. Melting point, enthalpy of fusion (ΔH).
FT-IR Spectroscopy [4] To confirm the formation of an inclusion complex via shifts in functional group vibrations. Wavenumber (cm⁻¹), bond vibration signals.
Phase Solubility Analysis [2] To determine the stability constant (Ks) of a cyclodextrin complex. Apparent solubility vs. cyclodextrin concentration.

Experimental Workflow Diagrams

The following diagrams outline the core workflows for stabilizing and analyzing this compound.

stability_workflow start Start: this compound Stability Issue step1 Conduct Forced Degradation Studies (Protocol 2) start->step1 step2 Identify Major Degradation Pathways (e.g., Hydrolysis, Oxidation) step1->step2 strat1 Stabilization Strategy 1: Cyclodextrin Complexation (Protocol 1) step2->strat1 strat2 Stabilization Strategy 2: Cosolvent System (e.g., Ethanol/Water) step2->strat2 assess Assess Stability of New Formulation Using Methods in Table 2 strat1->assess strat2->assess end Stable Formulation Achieved assess->end

analytical_workflow start Sample: this compound or its Formulation step1 Solid-State Analysis (DSC, FT-IR) start->step1 step2 Solubility & Solution Analysis (Phase Solubility, UHPLC) start->step2 step4 Data Integration & Decision step1->step4 step2->step4 step3 Stability-Indicating Assay (UHPLC-HRMS) step3->step4 Quantifies degradants and confirms identity end Confirm Stability & Formulation Success step4->end

Key Recommendations for Your Research

Given the lack of direct data, your research plan should be proactive:

  • Start with Forced Degradation: Immediately implement Protocol 2 to understand the compound's intrinsic stability and major degradation pathways under stress conditions like acid, base, oxidation, and light [4].
  • Prioritize Cyclodextrins: Based on the success with similar molecules, exploring complexes with HPβCD or SBEβCD is a highly promising first step for enhancing both solubility and stability [4] [2].
  • Develop a Stability-Indicating Method: Before formulating, ensure you have a validated UHPLC-HRMS method that can separate this compound from its degradation products. This is non-negotiable for accurate stability assessment [4].

References

optimizing Cinnatriacetin B chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting Guides

Here are answers to common challenges in chromatographic method development:

Q1: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing is a common issue, especially for basic compounds, and often stems from undesirable secondary interactions with the stationary phase.

  • Possible Causes:
    • Interaction with Residual Silanols: Under acidic or neutral conditions, protonated basic analytes can ionically interact with deprotonated silanol groups on the silica surface, causing slow desorption and peak tailing [1].
    • Energetic Surface Heterogeneity: The presence of a small number of highly active adsorption sites on the stationary phase can lead to non-linear tailing, particularly at higher sample loads [1].
  • Solutions:
    • Use Mobile Phase Additives: Add chaotropic salts (e.g., hexafluorophosphate, perchlorate) or ion-pair reagents to the mobile phase. These additives can shield the analyte from silanol groups and improve peak symmetry [1].
    • Adjust Mobile Phase pH: Operate at a low pH (e.g., pH < 3) to protonate and neutralize the silanol groups, minimizing ionic interactions [1].
    • Increase Buffer Concentration: A higher concentration of buffer cations (e.g., ammonium, potassium) can block active silanol sites [1].
    • Reduce Sample Load: Decreasing the amount of analyte injected can reduce overloading of high-energy sites [1].

Q2: How can I systematically develop and optimize a robust chromatographic method?

A systematic approach, such as Analytical Quality by Design (AQbD), is superior to the traditional "one variable at a time" method.

  • Apply Design of Experiments (DoE): Use statistical techniques like Plackett-Burman designs for screening and Response Surface Methodology (e.g., Box-Behnken designs) for optimization [2] [3]. This allows you to understand the interaction between multiple factors simultaneously.
  • Define Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs): Identify key variables (e.g., mobile phase composition, flow rate, column temperature) and the desired outcomes (e.g., resolution, retention time, peak area) [3].
  • Use a Statistical Model: A polynomial equation can describe the relationship between factors and responses. For example, a study optimizing Cinacalcet HCl used a model to understand how factors like organic phase composition (X1) and flow rate (X2) affect the retention time (Y2) [3]:
    • Retention Time (Y2) = +4.10 -1.34 * X1 -0.61 * X2 -0.18 * X1X2 (This is an example; your model will differ).
  • Leverage Desirability Function: This statistical tool helps find the optimum conditions that simultaneously satisfy all your desired goals for the different responses (e.g., maximizing resolution while minimizing run time) [4].

Q3: My retention times are not stable. How do I ensure my system is suitable for analysis?

Unstable retention times often point to a system that is not properly equilibrated or controlled.

  • Perform System Suitability Testing (SST): SST is a regulatory requirement to verify that the chromatographic system is performing adequately for the intended analysis [2].
  • Key SST Parameters: Before running your analytical batch, inject a standard mixture and evaluate parameters against pre-defined acceptance criteria. The table below summarizes these parameters [2]:
Parameter Description Typical Acceptance Criteria
Resolution (Rs) Ability to separate two adjacent peaks. Rs > 1.5 between critical pair
Tailing Factor (Tf) Symmetry of the peak. Tf ≤ 2.0
Theoretical Plates (N) Column efficiency. N > 2000
Relative Standard Deviation (RSD) Repeatability of retention time and area for replicate injections. RSD < 1.0%

Experimental Protocols for Key Tasks

Protocol 1: Implementing a Custom Experimental Design for Method Optimization

This protocol is based on a study that successfully optimized an HPLC method for multiple compounds [4].

  • Factor Selection: Identify independent variables to study (e.g., Flow Rate, Additive Concentration, Organic Phase Percentage).
  • Define Responses: Specify dependent variables to measure (e.g., Run Time, Tailing Factors, Resolution between peaks).
  • Generate Design Matrix: Use statistical software (e.g., JMP, Design-Expert) to create a custom or standard (e.g., Box-Behnken) design with a set of experimental runs.
  • Execute Experiments: Run the experiments in random order to minimize bias.
  • Analyze Data & Find Optimum: Fit the data to a model, generate response surface plots, and use a desirability function to find the operational conditions that best meet all your goals [4].

The workflow for this systematic optimization can be visualized as follows:

Start Start Method Optimization Screen Screening Design (e.g., Plackett-Burman) Start->Screen Identify Identify Significant Factors Screen->Identify Optimize Optimization Design (e.g., Box-Behnken) Identify->Optimize Model Build Statistical Model Optimize->Model Desirability Apply Desirability Function Model->Desirability Verify Verify Optimum Conditions Desirability->Verify End Robust Method Verify->End

Protocol 2: Troubleshooting Poor Peak Shape using Mobile Phase Additives

This protocol is based on research into the effects of inorganic mobile phase additives [1].

  • Prepare Mobile Phases: Prepare a series of mobile phases with different chaotropic additives (e.g., 10-20 mM sodium hexafluorophosphate, ammonium perchlorate, or potassium dihydrogen phosphate) in a water/acetonitrile mixture at a low pH (e.g., pH 2.5-3.0).
  • Chromatographic Analysis: Inject your sample and analyze it using each mobile phase. Use a C8 or C18 column suitable for use with low-pH mobile phases.
  • Evaluate Results: Compare the chromatograms for retention, peak symmetry (asymmetry factor), and efficiency (theoretical plates). The degree of improvement is dependent on the type and concentration of the counteranion used [1].
  • Select Optimal Additive: Choose the additive and concentration that provides the best compromise between acceptable peak shape, adequate retention, and reasonable analysis time.

Summary of Optimization Parameters from Literature

The table below consolidates key parameters from various studies that you can consider for your own optimization of Cinnatriacetin B.

Parameter / Factor Example / Role Application Context / Purpose Source
Chaotropic Additives PF₆⁻, ClO₄⁻, BF₄⁻, H₂PO₄⁻ Improve peak symmetry and retention for protonated basic compounds by shielding silanol interactions. [1]
Organic Modifier Acetonitrile, Methanol Adjust solvent strength to control retention time and selectivity. ACN is common in RP-HPLC. [3] [4] [5]
Ion-Pair Reagent Tetrabutyl Ammonium Hydrogen Sulphate (TBSH) Can be used to improve the retention and peak shape of ionic compounds. [3]
Design of Experiments Box-Behnken Design, Custom Design Systematically optimize multiple factors (e.g., mobile phase, flow rate) and understand their interactions. [3] [4]
System Suitability Test Resolution, Tailing Factor, Plate Count Ensure the chromatographic system is performing adequately before analytical runs. [2]

References

troubleshooting Cinnatriacetin B solubility in bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Problem

Low solubility of compounds like Cinnatriacetin B can negatively impact bioassays in several ways, leading to underestimated biological activity, variable data, inaccurate structure-activity relationships (SAR), and discrepancies between different types of assays (e.g., enzyme vs. cell-based assays) [1] [2].

A systematic approach to troubleshooting should first diagnose the specific nature of the solubility issue. The table below outlines a problem-solving framework for this purpose.

Observed Problem Potential Root Cause Recommended Action
Low apparent activity in assays Compound precipitation; underestimated potency Verify solubility limit in assay buffer; use solubilization aids (e.g., cosolvents, cyclodextrins) [1]
High data variability between replicates Inconsistent compound concentration due to precipitation Optimize DMSO handling and dilution protocols; avoid intermediate aqueous dilution steps [1]
Discrepancy between enzyme & cell-based assay results Differential compound precipitation in various media Measure and equalize free compound concentration across different assay media [1]
Inaccurate SAR for a compound series Varying solubility of analogs skewing potency rankings Incorporate early solubility screening into compound design cycle [2]
Failure to achieve target exposure in follow-up studies Solubility limit too low for in vivo dosing Implement a formulation strategy (e.g., nanosuspensions, lipid-based systems) [3]

Strategies and Technologies for Solubility Enhancement

Once a problem is identified, you can employ the following proven strategies and technologies to enhance solubility for bioassays.

Bioassay Optimization Strategies

These are direct modifications to your experimental protocols.

  • Avoid Intermediate Aqueous Dilution: Perform serial dilutions in DMSO and add small volumes (e.g., <1% v/v) directly to the assay media. This prevents precipitation that can occur during a dilution step into an aqueous buffer [1].
  • Maximize DMSO Tolerance: If the biological system allows, increase the DMSO concentration in the assay (e.g., up to 1-2%) to help maintain compound solubility [1].
  • Use of Solubilizing Agents: Incorporate excipients directly into the assay buffer.
    • Cosolvents: A small percentage of ethanol or acetone can be used, but may affect biological systems.
    • Surfactants: Agents like Pluronic F-127 can enhance solubility and improve assay robustness [1].
    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful. Its hydrophilic exterior and lipophilic cavity can form inclusion complexes with poorly soluble compounds, shielding them from the aqueous environment [3].
  • Screen at Lower Concentrations: If possible, adjust the screening concentration to remain below the compound's solubility limit to obtain reliable data [1].
Formulation Technologies for Preclinical Dosing

For in vivo studies, more advanced formulation approaches are often necessary.

  • Lipid-Based Formulations: These systems (e.g., SEDDS, SNEDDS) present the drug pre-dissolved in lipids, surfactants, and co-solvents, enhancing absorption. They are highly effective but can have palatability issues and excipient-related stability concerns [3].
  • Nanosuspensions: This involves reducing the particle size of the drug to the nanoscale, which dramatically increases the surface area and dissolution rate. They allow for high drug payloads but require careful stabilization to prevent particle growth or agglomeration over time [3].
  • Amorphous Solid Dispersions (ASDs): This technology involves embedding the drug in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form. Spray drying is a common manufacturing method for ASDs. For compounds with low organic solubility, techniques like temperature-shift spraying or using volatile processing aids (e.g., acetic acid, ammonia) can be employed [4].
  • Cyclodextrin Complexation: As mentioned for assays, this is also a viable strategy for in vivo studies. However, it often faces payload restrictions, meaning a relatively large amount of cyclodextrin is needed for a small amount of drug, which can be a limitation for high-dose toxicity studies [3].

Experimental Protocol: A Practical Workflow

The following workflow provides a practical, step-by-step guide for diagnosing and resolving solubility issues in a bioassay context.

cluster_diagnose Diagnose the Problem cluster_plan Plan Solubilization Strategy cluster_test Test & Validate Start Start: Suspected Solubility Issue D1 Measure Solubility in Assay Buffer (pH 7.4) Start->D1 D2 Compare IC50 values in enzyme vs. cell assays D1->D2 D3 Inspect for precipitate using microscopy D2->D3 P1 Define Target Concentration & Required Assay Volume D3->P1 P2 Select Strategy: - Increase DMSO % - Add Cosolvent - Add Surfactant - Add Cyclodextrin P1->P2 T1 Prepare stock solution with new conditions P2->T1 T2 Confirm no precipitate after dilution T1->T2 T3 Run bioassay and check data quality T2->T3 T3->P2 Not Improved Success Problem Solved T3->Success Improved

Step-by-Step Guide:

  • Diagnose the Problem:

    • Measure Solubility: Quantify the solubility of this compound in the specific buffer used for your bioassay (typically at pH 7.4). This establishes a baseline. For methods, you can adapt the shake-flask method followed by HPLC-UV quantification, as described in studies for similar compounds [5].
    • Compare Assays: Run the compound in a simple enzyme assay and a more complex cell-based assay. A significant right-shift (higher IC50) in the cell assay often indicates solubility-limited bioavailability [1].
    • Visual Inspection: Use light microscopy to check for micro-precipitates in your assay wells after compound addition.
  • Plan the Solubilization Strategy:

    • Define Parameters: Based on the solubility measurement, determine if your target testing concentration is feasible.
    • Select a Strategy: Choose from the strategies listed above. A good starting point is to increase DMSO tolerance to 1% or add 1-2% HP-β-CD to the assay buffer, as these are often well-tolerated by biological systems [1] [3].
  • Test and Validate:

    • Prepare New Stocks: Make a fresh stock solution of this compound incorporating the chosen solubilizing agent.
    • Confirm Solubility: Visually and microscopically confirm the absence of precipitate after diluting the stock into the full assay medium.
    • Run the Bioassay: Perform the assay and evaluate if the data quality has improved (e.g., lower IC50, tighter standard deviations between replicates, better correlation with other assay types).

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check when my bioassay results for a new compound are erratic? A1: The first and most critical step is to determine the compound's solubility limit in your specific assay buffer. Visually inspect your assay plates for precipitation. Erratic data between replicates is a classic symptom of a compound coming in and out of solution [1].

Q2: Are cyclodextrins safe to use in cell-based assays? A2: Yes, certain cyclodextrins are safe for cell-based assays. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its relatively low toxicity and high solubility. However, the concentration should be optimized, as high levels can cause cell membrane disruption. It is recommended to test for cytotoxicity in your specific cell line [3].

Q3: My compound is insoluble in both water and organic solvents like methanol. What formulation options do I have for in vivo studies? A3: This "brick dust" scenario is challenging. Potential solutions include:

  • Nanosuspensions: You can create a nanosuspension via wet milling or high-pressure homogenization, which does not require the drug to be soluble in any solvent during processing [3].
  • Advanced Amorphous Solid Dispersions (ASDs): For spray-dried ASDs, techniques like the temperature-shift process or using volatile acids/bases (e.g., acetic acid, ammonia) as processing aids can temporarily increase solubility in organic solvents during manufacturing, allowing for the production of a stable amorphous product [4].
  • Lipid-Based Formulations: Explore a broad range of lipids and surfactants; the compound might have adequate solubility in a specific long-chain triglyceride or a mixture of surfactants [3].

Q4: How can I predict the solubility of this compound in different solvents? A4: While experimental measurement is always best, computational models can provide valuable predictions. You can use publicly available models like FastSolv, a machine learning model trained on a large dataset of solute-solvent pairs, to screen for promising solvents [6].

References

methods for Cinnatriacetin B isomer separation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chiral Separation Methods

Chiral separation is essential in drug development because different isomers of the same molecule can have distinct pharmacological effects, with one being therapeutically active and another potentially inactive or even toxic. [1] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a gold standard technique for this purpose. [2]

The core principle involves using a CSP that interacts differently with each isomer (enantiomer), causing them to elute from the chromatographic column at different times. [1] [2] The tables below summarize the key components for developing and troubleshooting a chiral separation method.

Table 1: Common Types of Chiral Stationary Phases (CSPs)

CSP Type Description Key Characteristics & Advantages
Polysaccharide-based [3] Derivatives of cellulose or amylose coated or immobilized onto silica. Considered the most successful and widely applied CSPs; high enantioselectivity; suitable for analytical and preparative scale. [3]
Cyclodextrin-based [2] Cyclic oligosaccharides that form inclusion complexes. Useful for separating a wide range of enantiomers, including those with aromatic rings. [2]
Glycopeptide antibiotic-based [2] Uses antibiotics like teicoplanin. Effective for amino acids and compounds with ionizable groups; multiple interaction sites. [2]
Protein-based [2] Uses proteins like α1-acid glycoprotein. Bioselective; suitable for biological sample analysis. [2]
Pirkle-type [3] Synthetic CSPs based on charge-transfer complexes. Well-understood interaction mechanisms; often used for specific compound classes. [3]

Table 2: Method Development Parameters & Troubleshooting Guide

Parameter Considerations Common Issues & Adjustments
Chiral Selector Polysaccharide-based CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are a common starting point due to their broad applicability. [3] No Separation: Screen different CSP types (see Table 1). The selector must be matched to the stereochemical features of your analyte.
Mobile Phase Normal Phase: Hexane with alcohols (e.g., ethanol, isopropanol). Polar Organic: Pure alcohols like methanol. Reversed-Phase: Water with water-miscible organic solvents (e.g., acetonitrile). [3] [2] Poor Peak Shape: Adjust the type and percentage of organic modifier. Add acidic/basic modifiers (e.g., 0.1% trifluoroacetic acid) to suppress silanol effects or analyte ionization.
Column Temperature Lower temperatures can enhance selectivity but increase backpressure. Co-elution: Experiment with temperature (e.g., 20°C to 40°C). Lower temperatures can strengthen binding and improve separation.
Flow Rate Standard HPLC flow rates (e.g., 0.5-1.5 mL/min) are typical. Long Run Time/ Poor Efficiency: Optimize for efficiency vs. time. Lower flow rates can improve resolution but increase analysis time.

Detailed Experimental Protocol: HPLC with a CSP

Here is a general protocol for chiral separation using a polysaccharide-based CSP, which you can adapt for your compound.

1. Sample Preparation:

  • Dissolve Cinnatriacetin B in a solvent that is miscible with your intended mobile phase (e.g., ethanol or acetonitrile). A common concentration is 1 mg/mL.
  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.

2. Recommended Initial Chromatographic Conditions:

  • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H).
  • Mobile Phase: Start with a normal-phase system: n-Hexane / Isopropanol (90:10, v/v). [2]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV detector at a wavelength appropriate for this compound (if unknown, use a PDA detector to find the λ-max).
  • Injection Volume: 10 µL.

3. Elution and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample and monitor the chromatogram.
  • If isomers are not separated (a single peak), proceed to method optimization.

4. Method Optimization:

  • Vary Mobile Phase Composition: Adjust the ratio of n-hexane to isopropanol (e.g., from 95:5 to 70:30). A higher percentage of alcohol typically reduces retention time but can also affect resolution. [3]
  • Change Organic Modifier: If isopropanol does not yield separation, try ethanol or methanol.
  • Switch Elution Mode: If normal phase fails, test a polar organic mode (e.g., 100% methanol) or a reversed-phase mode. [3]
  • Add Modifiers: For acidic or basic analytes, add 0.1% diethylamine (for bases) or 0.1% trifluoroacetic acid (for acids) to the mobile phase to improve peak shape.
  • Systematic Screening: Use a column switcher to screen multiple CSPs and mobile phases efficiently.

Advanced & Alternative Techniques

If HPLC with standard CSPs does not provide sufficient resolution, consider these advanced options:

  • Capillary Electrophoresis (CE): A powerful complementary technique to HPLC. It offers high separation efficiency, minimal sample consumption, and the ability to rapidly screen different chiral selectors added to the background electrolyte. [1]
  • Simulated Moving Bed (SMB) Chromatography: A continuous chromatographic process ideal for large-scale, preparative separation of enantiomers. [3]

The following diagram illustrates the logical workflow for developing and troubleshooting your chiral separation method.

Start Start Method Development Column Select Chiral Stationary Phase (CSP) Start->Column MobilePhase Establish Initial Mobile Phase Column->MobilePhase NoSeparation No Separation? MobilePhase->NoSeparation OptimizeMP Optimize Mobile Phase: - Vary solvent ratios - Change organic modifier - Add acidic/basic additives NoSeparation->OptimizeMP Yes SeparationPoor Separation Poor? NoSeparation->SeparationPoor No OptimizeMP->SeparationPoor OptimizeParams Optimize Parameters: - Adjust column temperature - Optimize flow rate SeparationPoor->OptimizeParams Yes MethodOK Separation Acceptable? SeparationPoor->MethodOK No OptimizeParams->MethodOK Success Method Validation MethodOK->Success Yes Advanced Try Advanced Techniques: - Alternative CSPs - Capillary Electrophoresis MethodOK->Advanced No Advanced->Column Screen New CSP

References

overcoming matrix interference in Cinnatriacetin B detection

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Interference

What are matrix effects and why are they a problem in LC-MS/MS?

Matrix effects are the suppression or enhancement of a target analyte's ionization efficiency caused by co-eluting compounds from the sample itself (the "matrix") [1] [2]. In quantitative LC-MS/MS, this can severely compromise analytical accuracy, precision, and sensitivity, leading to unreliable data [1].

The primary mechanism in Electrospray Ionization (ESI) involves co-eluting matrix components competing with the analyte for charge or interfering with its transfer from the liquid to the gas phase [1] [2]. Common sources of interference include:

  • Endogenous substances: Salts, lipids, carbohydrates, amines, and peptides [1].
  • Exogenous substances: Polymer additives from plasticware, anticoagulants, and mobile phase additives [1].

Methodologies for Overcoming Matrix Interference

The following table summarizes key strategies to manage matrix effects. A multi-pronged approach is often most effective.

Strategy Detailed Methodology / Protocol Key Consideration / Rationale
1. Advanced Sample Cleanup Magnetic Dispersive Solid-Phase Extraction (MDSPE): Synthesize or procure magnetic nanoparticles (e.g., Fe3O4@SiO2-PSA). Extract samples with 1% ammonia-acetonitrile. Add nanoparticles to the extract, vortex to allow adsorption of matrix interferents. Separate particles using an external magnet. Transfer the purified supernatant for analysis [3]. Removes phospholipids and fatty acids, a major source of ion suppression [3] [2]. MDSPE is efficient, reduces solvent use, and eliminates centrifugation/filtration [3].
2. Chromatographic Optimization Chromatographic Protocol: Use a C18 column with a gradient elution. A recommended mobile phase is 0.1% formic acid–2 mM ammonium acetate in water (A) and methanol (B). Optimize the gradient program to increase retention time and separation for the target analyte, shifting it away from the solvent front where most matrix components elute [3]. A well-optimized separation is critical to prevent matrix interferents from co-eluting with your target analyte, thereby minimizing ion suppression/enhancement [1].
3. Internal Standardization Use of Isotope-Labeled Internal Standard (IS): Always use a stable, isotopically labeled analog of Cinnatriacetin B as an internal standard. This IS is added to the sample at the very beginning of preparation. It co-elutes with the native analyte and undergoes the same degree of matrix effects, allowing for quantitative compensation during data processing [2]. Considered the gold standard for compensating for matrix effects. It corrects for both ion suppression and losses during sample preparation [2].
4. Dilution & Re-injection If sensitivity allows, a simple post-preparation dilution of the sample extract with mobile phase can reduce the concentration of interfering matrix components. Follow with re-injection and analysis. A quick test to confirm if matrix effects are present. A change in analyte response after dilution indicates matrix interference.

Troubleshooting Common Scenarios

FAQ 1: My recovery rates are inconsistent and often outside the acceptable 80-120% range. What should I check first?

  • Verify your Internal Standard: Ensure you are using a stable isotope-labeled internal standard. If you are not, this is the most likely cause of the inconsistency.
  • Audit your sample preparation: Inconsistent pipetting, incomplete mixing with purification sorbents, or incomplete phase separation can lead to variable recovery. Standardize all manual steps.
  • Re-evaluate your cleanup sorbent: The sorbent (e.g., PSA in MDSPE) might not be optimal for your specific sample matrix. Research and test other functionalized sorbents that may have a higher affinity for your particular interferents [3].

FAQ 2: I've followed a purification protocol, but my signal is still suppressed. What are my next steps?

  • Confirm matrix effect: Perform a "post-column infusion" experiment. This will visually show if, and where, ion suppression is occurring in your chromatogram.
  • Optimize chromatography further: If suppression is seen at your analyte's retention time, focus on improving the chromatographic separation. Adjust the gradient slope, change the buffer concentration, or consider a different column chemistry (e.g., HILIC, phenyl-hexyl).
  • Investigate the ionization source: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI) if your instrument allows. APCI is generally less susceptible to matrix effects because ionization occurs in the gas phase, not in the liquid droplet [1].

FAQ 3: How can I systematically validate that my method is robust against matrix effects?

During method validation, assess matrix effects as recommended by the FDA and other regulatory bodies [1].

  • Prepare calibration standards in the blank matrix extract from at least 6 different sources.
  • Calculate the Matrix Factor (MF) by comparing the peak response of an analyte spiked into a post-extraction blank matrix to the peak response of the same analyte in pure solution.
  • The precision of the MF (expressed as %CV) should be less than 15%. A high %CV indicates that the matrix effect is variable and your method may not be robust.

The diagrams below illustrate the core concepts and workflows discussed in this guide.

matrix_effects cluster_prep Sample Preparation Strategies cluster_LC Chromatographic Separation cluster_MS Mass Spectrometric Detection Start Sample with Matrix Interference Prep1 Advanced Cleanup (e.g., MDSPE) Start->Prep1 Prep2 Use Isotope-Labeled Internal Standard Start->Prep2 Prep3 Post-preparation Dilution Start->Prep3 LC1 Optimize Gradient Program Prep1->LC1 Purified Extract Prep2->LC1 For Quant. Correction Prep3->LC1 Reduced Interference LC2 Use Appropriate Column (e.g., C18) LC1->LC2 MS1 Consider APCI Source if ESI shows suppression LC2->MS1 End Accurate Quantification MS1->End

Strategies to Overcome Matrix Interference

G cluster_steps MDSPE Cleanup Protocol Sample Complex Biological Sample Step1 1. Extract with 1% Ammonia-Acetonitrile Sample->Step1 MDSPE Magnetic Dispersive SPE (MDSPE) Step2 2. Add Fe3O4@SiO2-PSA Magnetic Nanoparticles Step1->Step2 Step3 3. Vortex to Adsorb Matrix Interferents Step2->Step3 Step4 4. Apply External Magnet to Separate Particles Step3->Step4 Step5 5. Collect Purified Supernatant Step4->Step5 Analysis LC-MS/MS Analysis Step5->Analysis

Workflow for Magnetic Dispersive Solid-Phase Extraction (MDSPE)

I hope this technical support guide provides a solid foundation for tackling matrix interference in your detection of this compound.

References

optimizing Cinnatriacetin B antibacterial activity conditions

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Antibacterial Evaluation

The following standard methods are used to characterize the activity of new antibacterial compounds like Cinnatriacetin B [1].

Method Key Principle & Measured Output Key Advantages Key Limitations
Agar Diffusion (Disk/Well) [1] Measures zone of inhibition (mm) around a sample. Low cost, simple setup, good for screening. Semi-quantitative, diffusion-dependent.
Broth Dilution [1] Determines Minimum Inhibitory Concentration (MIC) in µg/mL. Provides quantitative MIC data. Labor-intensive, manual endpoint reading.
Time-Kill Kinetics [1] Measures log reduction in CFU/mL over time (e.g., 0-24 hrs). Reveals rate of killing (bactericidal vs. bacteriostatic). Time-consuming, requires multiple samples.
Flow Cytometry [1] Quantifies % of dead/damaged cells via fluorescent markers. Rapid, insight into mechanism of action. Requires expensive instrument and expertise.

Detailed Protocol: Broth Microdilution for MIC Determination This is a core quantitative method for determining the lowest concentration of your compound that inhibits bacterial growth [1].

  • Preparation: Dispense a standardized broth (e.g., Mueller-Hinton) into a 96-well microtiter plate.
  • Dilution Series: Create two-fold serial dilutions of this compound in the broth across the plate wells.
  • Inoculation: Add a standardized inoculum (~5 × 10⁵ CFU/mL) of the test bacterium to each well.
  • Incubation & Control: Incubate the plate (e.g., 35°C for 16-20 hours). Include growth control (bacteria, no compound) and sterility control (broth only) wells.
  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that prevents visible turbidity. To determine the Minimum Bactericidal Concentration (MBC), subculture broth from clear wells onto agar plates. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.

Frequently Asked Questions & Troubleshooting

Q1: The zone of inhibition in my disk diffusion assay is unclear or inconsistent. What could be wrong?

  • Cause 1: Incorrect inoculum density. An overly dense culture will reduce the zone size, while a light one may enlarge it.
  • Solution: Always standardize the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before lawn culture [1].
  • Cause 2: Improper diffusion of the compound.
  • Solution: Ensure the agar surface is completely dry before applying disks. Allow the compound to diffuse at room temperature for a short period before moving the plates to the incubator.

Q2: My positive control shows no antibacterial activity. What should I check?

  • Solution: This indicates a fundamental process failure.
    • Verify the viability of your bacterial stocks by sub-culturing.
    • Check the integrity and potency of your control antibiotic (e.g., ampicillin).
    • Confirm that the incubation conditions (temperature, atmosphere, duration) are correct for the test microorganism [1].

Q3: How can I determine if this compound is bactericidal (killing bacteria) or bacteriostatic (inhibiting growth)?

  • Solution: Perform a Time-Kill Kinetics assay [1]. Expose bacteria to this compound at 1x, 2x, and 4x the MIC and quantify viable cells (CFU/mL) over 0-24 hours. A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum indicates a bactericidal effect.

Experimental Workflow for Antibacterial Optimization

The following diagram outlines a logical workflow for optimizing the antibacterial activity of a compound, from initial screening to advanced mechanistic studies.

G cluster_opt Optimization Parameters cluster_mech Advanced Assays Start Start: Crude Extract or Compound Screen Primary Screening (Agar Diffusion) Start->Screen Identify active fractions/compounds Quantify Quantify Potency (Broth Dilution for MIC/MBC) Screen->Quantify Determine MIC & MBC Optimize Optimize Conditions Quantify->Optimize Use MIC as baseline Profile Activity Profiling Optimize->Profile Test optimized conditions pH pH Level Optimize->pH Temp Temperature Optimize->Temp Media Growth Media Optimize->Media Solvent Solvent/Vehicle Optimize->Solvent Mechanistic Mechanistic Studies Profile->Mechanistic Investigate mode of action Kill Time-Kill Kinetics Mechanistic->Kill Cytometry Flow Cytometry Mechanistic->Cytometry Morphology Cell Morphology (Microscopy) Mechanistic->Morphology

The search results confirm this compound is an antibacterial compound but provide no specific data on its optimization [2]. The information here is based on general, well-established antimicrobial evaluation methodologies [1]. For this compound specifically, you would need to consult specialized scientific databases or the original primary literature.

References

FAQ & Troubleshooting Guide: Drug Complexation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues researchers face during drug complexation experiments, using a case study of Cinnarizine for illustration.

  • Q1: What are the primary goals of drug complexation?

    • A1: The main objectives are to enhance the aqueous solubility and dissolution rate of poorly water-soluble drugs. This subsequently improves their oral bioavailability. Beyond solubility, complexation can also enhance drug stability, reduce toxicity, and mask bitter tastes [1] [2].
  • Q2: Our drug's solubility remains poor after complexation. What could be wrong?

    • A2: This is a common challenge. Please check the following:
      • Stoichiometry: Ensure the molar ratio between the drug and the complexing agent (e.g., cyclodextrin) is optimal. A 1:1 ratio is common, but others are possible [3] [2].
      • Preparation Method: The choice of synthesis method significantly impacts the success of complexation. Confirm that the method is appropriate for your drug-excipient combination [3] [2].
      • Incomplete Complexation: Solid-state characterization is crucial to verify that a complex has truly formed and you do not have a simple physical mixture [3].
  • Q3: How can we confirm a complex has formed and characterize it?

    • A3: A combination of solid-state and solution-based characterization techniques is required. The table below summarizes key methods used in a recent study on Cinnarizine, which you can adapt [3].
Analysis Type Technique Information Provided
Solid-State Characterization Differential Scanning Calorimetry (DSC) Compares fusion enthalpies to determine changes in drug crystallinity [3].
X-ray Powder Diffraction (XRPD) Identifies changes in crystalline structure, indicating interaction [3].
Fourier-Transform Infrared (FTIR) Spectroscopy Detects changes in functional group vibrations, suggesting molecular interactions [3].
In-Vitro Performance Dissolution Studies Measures the dissolution rate and efficiency in biorelevant media to confirm improved solubility [3].
Biomimetic Membrane Assays Evaluates whether complexation has negatively impacted the drug's permeability [3].

Detailed Experimental Protocol: Mechanochemical Complexation

The following protocol is adapted from a study on preparing Cinnarizine-cyclodextrin complexes using a solvent-free, mechanochemical method, which is considered sustainable and efficient [3].

1. Objective To prepare a solid-state inclusion complex of a poorly soluble drug with cyclodextrin (βCD, HPβCD, or SBEβCD) using mechanical activation to enhance its dissolution properties.

2. Materials and Equipment

  • API: Drug (e.g., Cinnarizine).
  • Complexing Agents: β-cyclodextrin (βCD), Hydroxypropyl-β-cyclodextrin (HPβCD), or Sulfobutylether-β-cyclodextrin (SBEβCD).
  • Equipment: High-energy vibrational mill with ZrO2 grinding jars and balls, analytical balance, desiccator.

3. Step-by-Step Procedure

workflow Start Weigh Drug and CD (1:1 Molar Ratio, 1g total) A Load into ZrO2 Grinding Jar Start->A B Add ZrO2 Grinding Balls (4x 10mm + 4x 5mm) A->B C Seal and Mount in Mill B->C D Grind under Thermostated Conditions (e.g., 30 Hz, 10°C, various times) C->D E Collect Product D->E F Store in Desiccator (protected from light) E->F

4. Critical Parameters for Troubleshooting

  • Grinding Frequency & Time: Systematically test different frequencies (e.g., 20 Hz vs. 30 Hz) and grinding durations. Monitor the Residual Drug Crystallinity (RDC) via DSC to optimize for amorphous complex formation [3].
  • Temperature Control: Milling generates heat. Using a thermostated system (e.g., 10°C) is crucial to prevent the drug or complex from degrading due to elevated temperatures [3].
  • Batch Size and Milling Media: Adhere to the specified batch size and ball-to-powder ratio to ensure consistent and efficient energy transfer during grinding.

Alternative Complexation Methods

While mechanochemistry is effective, other established methods exist. The table below compares several common techniques, as referenced in the literature [2].

Method Description Advantages / Considerations
Kneading Drug and CD are triturated in a mortar with a small amount of solvent (e.g., ethanol) to form a slurry, which is then air-dried [2]. Simple, uses common lab equipment; solvent residue must be controlled.
Lyophilization (Freeze-Drying) Drug and CD are dissolved in a suitable solvent (e.g., water-ethanol mix) and the solvent is removed by sublimation under low pressure [2]. Ideal for heat-sensitive compounds; produces porous, amorphous powder; longer process.
Microwave Irradiation A mixture of drug and CD in a solvent is irradiated in a microwave oven for a short period (e.g., 2 min at 60°C) [2]. Very fast reaction times; requires specialized equipment.
Spray Drying A solution of drug and polymer is atomized into a hot air chamber, causing instantaneous solvent evaporation [2]. Fast, continuous process; good for large-scale production; requires optimized parameters.

References

Cinnatriacetin B antibacterial spectrum compared to other natural acetogenins

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile of Annona muricata Acetogenins

Acetogenins are polyketide-derived natural products predominantly found in the Annonaceae family, characterized by long aliphatic chains with oxygenated functional groups and a terminal unsaturated γ-lactone ring [1] [2]. They are potent inhibitors of NADH ubiquinone oxidoreductase (mitochondrial complex I), disrupting energy production in microbial cells [3] [2].

The table below summarizes quantitative antibacterial data for crude extracts and purified acetogenins (P-ACGs) from Annona muricata seeds:

Bacterial Strain Type Inhibition Zone (mm) at various concentrations Minimum Inhibitory Concentration (MIC) Reference
Enterococcus faecalis Gram-positive 11–15.67 mm 0.009–0.156 µg/mL (P-ACGs) [3]
Listeria monocytogenes Gram-positive 12–18 mm 0.019–0.312 µg/mL (P-ACGs) [3]
Salmonella paratyphi Gram-negative 11–15.67 mm 0.009–0.312 µg/mL (P-ACGs) [3]
Aeromonas hydrophila Gram-negative 10.33–11.67 mm 0.019–12.50 µg/mL (P-ACGs) [3]
Bulkholderia cenocepacia Gram-negative 11–12 mm 0.019–12.50 µg/mL (P-ACGs) [3]
Staphylococcus aureus Gram-positive Not specified 39 µg/mL (Leaf extract) [3]
Pseudomonas aeruginosa Gram-negative Not specified 625 µg/mL (Leaf extract) [3]

Detailed Experimental Methodology

The following workflow and description detail the key experimental protocols used to generate the data above [3].

G A Plant Material (A. muricata seed endosperm) B Defatting & Extraction (Solvent: Methanol, Thermosonication) A->B C Crude Extract (CE) B->C D Purification (Open Column Chromatography) C->D E Purified Acetogenins (P-ACGs) D->E F Antibacterial Assays E->F G Agar Disk Diffusion (Measure inhibition zone) F->G H Broth Dilution (Determine MIC) F->H I Membrane Damage Tests (Lethality & sub-lethal injury) F->I

1. Obtaining Crude Extract and Purified Acetogenins

  • Source Material: Defatted endosperm of A. muricata seeds.
  • Extraction: CE was obtained using methanol assisted by thermosonication (50°C, 50 min).
  • Purification: P-ACGs were obtained from the CE using open column chromatography. The P-ACGs were a mixture of compounds including annonacin, bullatacin, squamocin, and others [3].

2. Antibacterial Assays

  • Agar Disk Diffusion: Used to evaluate the initial antibacterial effect by measuring the zone of inhibition (in mm) around disks impregnated with samples (concentration range: 12.5–4000 µg/mL) [3].
  • Minimum Inhibitory Concentration (MIC): Determined using a broth dilution method to find the lowest concentration that prevents visible bacterial growth [3].
  • Membrane Damage Potential: The number of viable cells was counted after treatment with P-ACGs to determine logarithmic reduction and the percentage of sub-lethal injury, indicating damage to the bacterial cell membrane [3].

Mechanisms of Action and Research Implications

The primary documented mechanism of action for acetogenins is the potent inhibition of NADH ubiquinone oxidoreductase (mitochondrial complex I) [3] [1] [2]. This inhibition disrupts the electron transport chain, leading to a severe reduction in ATP production, which is ultimately lethal to the microbial cell [1].

The experimental data shows that purified acetogenins (P-ACGs) are significantly more potent than crude extracts, with MIC values in the low µg/mL and even ng/mL range against some pathogens [3]. They also cause significant sub-lethal injury to cell membranes, compromising their integrity and contributing to bacterial death [3].

References

validating Cinnatriacetin B quantification methods

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Analytical Method Validation

For researchers developing and comparing quantification methods, regulatory guidelines provide a standardized framework. The key parameters to validate an analytical method are summarized below, based on International Council for Harmonisation (ICH) guidelines [1] [2].

Validation Parameter Objective Typical Acceptance Criteria
Specificity Confirm method accurately measures analyte despite impurities, degradants, or matrix components [2]. No interference from placebo, impurities, or degradation products; peak purity > 99.0% [2].
Accuracy Determine closeness of measured value to true value [3] [2]. Recovery rates typically between 95–105% [2].
Precision (Repeatability & Intermediate Precision) Establish closeness of agreement between a series of measurements [3]. Relative Standard Deviation (RSD) < 2.0% for drug substance [2].
Linearity Demonstrate method produces results directly proportional to analyte concentration [2]. Correlation coefficient (r) > 0.999 [1] [2].
Range Confirm interval between upper and lower analyte levels with suitable precision, accuracy, and linearity [3]. Specific to the intended method application (e.g., 80–120% of test concentration).
Limit of Detection (LOD) Lowest amount of analyte that can be detected [2]. Signal-to-Noise ratio ~3:1 [4].
Limit of Quantification (LOQ) Lowest amount of analyte that can be quantified with acceptable precision and accuracy [2]. Signal-to-Noise ratio ~10:1; Precision RSD < 5-10% [2] [4].
Robustness Measure method capacity to remain unaffected by small, deliberate variations in method parameters [2]. System suitability criteria (e.g., tailing factor, theoretical plates) are met despite variations [2].

Experimental Protocol for Method Validation

The following workflow generalizes the key experimental steps for validating a stability-indicating chromatographic method, as demonstrated in the literature for other pharmaceutical compounds [1] [2].

Start Start Method Validation Step1 Specificity Testing • Inject blank/placebo • Inject analyte with impurities/degradants • Check for interference at analyte retention time Start->Step1 Step2 Forced Degradation Studies • Expose analyte to stress conditions:  Acid, Base, Oxidation, Heat, Light • Confirm method separates degradants Step1->Step2 Step3 Linearity & Range • Prepare standard solutions at 5+ concentration levels • Plot peak area vs. concentration • Calculate regression coefficient Step2->Step3 Step4 Accuracy (Recovery) • Spike placebo with known analyte amounts (e.g., 80-120%) • Calculate % recovery Step3->Step4 Step5 Precision Assessment • Repeatability: Multiple injections  of same sample (same day, analyst) • Intermediate Precision: Different day,  different analyst, different instrument Step4->Step5 Step6 LOD/LOQ Determination • Based on Signal-to-Noise:  LOD (S/N ≈ 3:1), LOQ (S/N ≈ 10:1) Step5->Step6 Step7 Robustness Testing • Deliberately vary parameters:  Flow Rate (±), Column Temp. (±),  Mobile Phase pH (±), etc. Step6->Step7 End Compile Validation Report Step7->End

Suggestions for Finding Specific Information

  • Verify the Compound Name: Double-check the precise chemical nomenclature. "Cinnatriacetin B" may be an internal research code, a compound from a specific natural source, or a misspelling. Confirming the IUPAC name or standard common name is crucial.
  • Search Scientific Databases: Conduct a targeted search in specialized databases like SciFinder, Reaxys, PubMed, or Google Scholar using the verified compound name and keywords like "quantification," "HPLC," "validation," and "pharmacopoeia."
  • Consult Pharmacopoeial Standards: If the compound is used in approved therapeutics, its quantification methods might be described in official compendia like the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or British Pharmacopoeia (BP).

References

Cinnatriacetin B bioautography assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Types of TLC-Bioautography Assays

Researchers typically use one of three main bioautography methods. The table below compares these approaches, which can be selected based on your specific experimental needs [1] [2] [3].

Assay Type Basic Principle Key Advantages Key Limitations
Direct Bioautography (DB) The developed TLC plate is dipped or sprayed with a microbial suspension and incubated. Bioactive compounds appear as inhibition zones after visualization (e.g., with tetrazolium salts) [1] [4]. Simple, most commonly used; allows direct observation on the TLC plate [1] [2]. Only suitable for microbes that can grow on the TLC plate surface [1].
Agar Overlay Bioautography A layer of nutrient-rich agar inoculated with microbes is poured over the developed TLC plate and incubated [1] [5]. Good for fragile microbes; provides a nutrient-rich environment for growth [1]. More complex steps; potential for diffusion of compounds [1].
Agar Diffusion (Contact) The developed TLC plate is placed face-down on an inoculated agar plate. Compounds diffuse into the agar to create inhibition zones [1] [2]. Technique familiar to microbiologists [2]. Prone to incomplete contact and agar damage; lower sensitivity due to compound loss [1] [2].

Detailed Experimental Protocol: Direct Bioautography

For a practical start, here is a generalized Direct Bioautography protocol, which is the most frequently used method. The workflow is also summarized in the diagram below.

A 1. TLC Separation B 2. Apply Extract & Develop TLC Plate A->B C 3. Dry Plate B->C D 4. Dip in Microbial Suspension C->D E 5. Incubate in Humid Chamber D->E F 6. Visualize with Tetrazolium Salt E->F G 7. Analyze Inhibition Zones F->G

TLC-Bioautography Workflow

  • Step 1: TLC Separation [3]

    • Use standard TLC or HPTLC plates (e.g., silica gel 60 F254).
    • Apply the test sample and develop the plate in an appropriate solvent system. Common systems for natural product extraction include Ethyl Acetate/Methanol/Water (40:5.4:5) or Chloroform/Ethyl Acetate/Formic Acid (5:4:1) [3].
  • Step 2: Prepare Microbial Suspension [2] [4]

    • Grow test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) to the mid-logarithmic phase.
    • Adjust the suspension to a concentration of approximately 10^6 CFU/mL using a nutrient broth.
  • Step 3: Apply Microbes and Incubate [1] [4]

    • Dip or spray the developed and thoroughly dried TLC plate evenly with the microbial suspension.
    • Place the plate in a sealed, humid chamber and incubate at an optimal temperature for the microbe (e.g., 37°C for S. aureus) for 18-24 hours [2].
  • Step 4: Visualize Bioactive Zones [4] [3]

    • After incubation, spray the plate with a tetrazolium salt solution like MTT or p-iodonitrotetrazolium violet (concentration: ~5 mg/mL in water).
    • Re-incubate the plate for a few hours. Living microbes reduce the tetrazolium salt to a purple formazan. Bioactive compounds appear as clear, white inhibition zones against the colored background.

Validation Parameters and Data

For any bioassay to be scientifically sound, it must be validated. The following table outlines key validation parameters and examples of data reported for other compounds, which can serve as a benchmark [5].

Validation Parameter Description Example from Literature
Limit of Detection (LOD) The lowest amount of compound that produces a detectable inhibition zone. For Coriloxin: 10 µg for E. coli; 20 µg for S. aureus and Fusarium oxysporum [5].
Precision The repeatability of the assay, expressed as Relative Standard Deviation (RSD%). Inter- and intra-day precision for an agar overlay assay showed RSD < 6.56% [5].
Accuracy The recovery of the analyte, indicating how close the measured value is to the true value. Reported as recovery values of 91.18% to 108.73% [5].

Research Applications and Workflow Integration

Bioautography is often part of a larger discovery workflow. Here's how it integrates, which may help in planning your research on Cinnatriacetin B.

A Screen Crude Extracts (TLC-Bioautography) B Locate Active Compounds (Inhibition Zones) A->B C Elute & Identify Compounds (e.g., via LC-MS, NMR) B->C D Purify Target Compound (Column Chromatography) C->D E Conduct Quantitative Assays (e.g., MIC in Microdilution) D->E

Bioassay-Guided Isolation Workflow

  • Targeted Isolation: As shown in the diagram, TLC-bioautography is used to quickly pinpoint which components in a complex mixture, like a plant extract, are biologically active. This guides the subsequent, more labor-intensive isolation steps towards the correct compounds [6] [7]. For instance, this method was used to identify grandiflorone as the main antibacterial compound in Manuka leaves [7].

  • Hyphenated Techniques: The active zones from the TLC plate can be directly analyzed using mass spectrometry (MS) via specialized interfaces. This allows for the rapid tentative identification of the active compounds without the need for full isolation first [6].

References

comparing extraction efficiency for Cinnatriacetin B across mushroom species

Author: Smolecule Technical Support Team. Date: February 2026

The Known: Extraction of Bioactive Compounds from Mushrooms

While data on Cinnatriacetin B is lacking, research on extracting other bioactive compounds (like sterols and fatty acids) from mushrooms provides a validated methodological foundation.

The table below outlines the supercritical CO₂ (Sc-CO₂) extraction protocol used in a recent study, which serves as a robust model for efficient extraction of mushroom compounds [1]:

Extraction Parameter Specification
Extraction Method Supercritical CO₂ (Sc-CO₂) Extraction
Solvent Carbon Dioxide (CO₂), purity 99.9%
Pressure 30 MPa (300 bar)
Temperature 40 °C
CO₂ Flow Rate 1.94 kg/h
Extraction Time 4 hours
Plant Material Dried, ground mushrooms (mean particle diameter 0.132-0.433 mm)

This method is considered a modern, "green" alternative to traditional techniques, as it uses non-toxic CO₂, operates at mild temperatures to prevent decomposition of thermolabile compounds, and avoids the use of large quantities of organic solvents [1].

The Unknown: Specific Data on this compound

  • Limited Compound Information: The search results confirm that This compound is an antibacterial triacetylene derivative isolated from the fruiting bodies of Fistulina hepatica (beefsteak fungus) [2]. However, the available abstract does not provide any details on its extraction efficiency, yield, or a comparison with other mushroom species.
  • No Cross-Species Comparison: None of the other search results, which discuss various mushroom extractions [1] [3] [4], mention this compound or provide a comparative analysis of its yield across different species.

A Proposed Experimental Pathway for Comparison

To create the comparison guide you need, the following experimental approach, building on established methodologies, would be necessary:

  • Source the Compound: Obtain or isolate this compound from Fistulina hepatica as a reference standard [2].
  • Apply Standardized Extraction: Use a consistent and efficient extraction method, such as the Sc-CO₂ protocol detailed above [1], on a range of mushroom species suspected of producing the compound.
  • Quantify and Analyze: Employ analytical techniques like Gas Chromatography–Mass Spectrometry (GC–MS) or Liquid Chromatography–Mass Spectrometry (LC-MS) to identify and quantify the amount of this compound in each extract [1].
  • Compare Yields: Calculate and compare the extraction yield (mass of compound per mass of dry mushroom) across the different species to determine the most efficient source.

The diagram below illustrates this proposed workflow:

start Mushroom Species Collection step1 Standardized Extraction (Sc-CO₂ Method) start->step1 step2 Extract Analysis (GC-MS/LC-MS) step1->step2 step3 Quantification of This compound step2->step3 end Comparison of Extraction Yields step3->end

References

validation of Cinnatriacetin B minimal inhibitory concentration

Author: Smolecule Technical Support Team. Date: February 2026

Understanding MIC & Validation Methods

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under controlled in vitro conditions [1]. Validating an MIC involves confirming that the measured value is accurate, reproducible, and significant.

The table below summarizes the core methods for MIC determination and key metrics for validation, based on established microbiological standards [1] [2].

Aspect Description

| Primary Methods | Dilution Methods: Broth microdilution (in liquid medium) or agar dilution (in solid medium). Broth microdilution is most common [1]. Gradient Methods: Use strips impregnated with a predefined antibiotic concentration gradient [1]. | | Essential Agreement (EA) | The percentage of MIC results that agree with the reference method within ±1 two-fold dilution [3]. | | Category Agreement (CA) | The percentage of interpretive results (Susceptible, Intermediate, Resistant) that agree with the reference method [3]. | | Major Discrepancy (Maj) | Occurs when the reference method finds an isolate "Susceptible," but the new test method finds it "Resistant" [3]. | | Very Major Discrepancy (VMJ) | Occurs when the reference method finds an isolate "Resistant," but the new test method finds it "Susceptible" [3]. |

Experimental Protocol for MIC Determination

For reliable results, adhere to the following protocol, which synthesizes steps from the search results [1] [2].

  • Step 1: Preparation

    • Identify Pathogen: Obtain and confirm the identity of the bacterial strain to be tested using standard methods (e.g., PCR, sequencing) [2].
    • Prepare Media: Use Mueller-Hinton Broth (MHB) or Agar (MHA) as the standard medium. Some fastidious bacteria may require supplemented media (e.g., with lysed horse blood) [1] [2].
    • Prepare Antibiotic Stock Solutions: Dissolve the antibiotic (Cinnatriacetin B in your case) to a high concentration (e.g., 10 mg/mL). Use an appropriate solvent (water, ethanol, methanol, or DMSO as needed). Store aliquots as per stability requirements (often at -20°C or -80°C) [2].
  • Step 2: Performing Broth Microdilution

    • Dilution Series: Create a two-fold serial dilution of the antibiotic in a 96-well microtiter plate. A typical range might be ten dilutions (e.g., from 64 µg/mL to 0.125 µg/mL) [2].
    • Inoculate: Standardize the bacterial inoculum to approximately 5 × 10⁵ CFU/mL and add it to each well of the plate [1].
    • Incubate: Incubate the plate under optimal conditions for the test organism (typically 35±2°C for 16-20 hours) [1].
  • Step 3: Reading and Interpretation

    • Determine MIC: The MIC is the lowest concentration of antibiotic that completely inhibits visible growth [1].
    • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (media only) [2].
    • Quality Control: Test control strains with known MIC ranges (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the assay is performing correctly [1].

The following diagram illustrates this workflow.

mic_protocol Prepare Media & Antibiotic Prepare Media & Antibiotic Create Dilution Series Create Dilution Series Prepare Media & Antibiotic->Create Dilution Series Standardize Bacterial Inoculum Standardize Bacterial Inoculum Create Dilution Series->Standardize Bacterial Inoculum Incubate Plate (16-20h) Incubate Plate (16-20h) Standardize Bacterial Inoculum->Incubate Plate (16-20h) Read MIC Value Read MIC Value Incubate Plate (16-20h)->Read MIC Value Perform QC with Control Strains Perform QC with Control Strains Read MIC Value->Perform QC with Control Strains Report Validated MIC Report Validated MIC Perform QC with Control Strains->Report Validated MIC Growth Control Growth Control Growth Control->Read MIC Value Sterility Control Sterility Control Sterility Control->Read MIC Value

Framework for a Comparative MIC Guide

Since data for this compound is unavailable, you can structure your future comparison guide using the template below. This allows you to systematically present data against standard antibiotics once your experimental results are ready.

Antimicrobial Agent MIC (µg/mL) vs. Organism A MIC (µg/mL) vs. Organism B MIC (µg/mL) vs. Organism C Key Experimental Parameters
This compound Your data here Your data here *Your data here Method: Broth microdilution; Medium: CAMHB; Inoculum: 5x10⁵ CFU/mL
Alternative A (e.g., Ampicillin) Data from literature Data from literature Data from literature [1] [2]
Alternative B (e.g., Ciprofloxacin) Data from literature Data from literature Data from literature [1] [2]
Alternative C (e.g., Vancomycin) Data from literature Data from literature Data from literature [1] [2]

Advanced Considerations for Robust Validation

To ensure your MIC validation meets publication and regulatory standards, consider these points drawn from genomic and clinical studies:

  • Predictive Modeling for New Variants: When encountering bacterial isolates with novel genetic sequences (e.g., new penicillin-binding protein types in pneumococci), machine learning models like Random Forest (RF) have demonstrated high accuracy in predicting MICs. One study showed RF achieved >97% essential agreement and >93% category agreement, outperforming simpler methods [3].
  • Testing in Physiologically Relevant Media: For diagnostics, MIC values can differ significantly between standard bacteriologic media and mammalian cell culture media (e.g., DMEM) or human fluids like serum and urine. Incorporating testing in these physiologic media can improve diagnostic accuracy and therapeutic predictions [2].

References

×

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

376.13107373 Da

Monoisotopic Mass

376.13107373 Da

Heavy Atom Count

28

Dates

Last modified: 07-20-2023

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